Pemetrexed is a third-generation, multi-targeted antifolate antineoplastic agent that has established a significant role in the management of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its distinctive mechanism involves simultaneous inhibition of multiple folate-dependent enzymes crucial for purine and pyrimidine synthesis, resulting in potent disruption of DNA replication and cellular proliferation. This whitepaper provides a comprehensive technical analysis of pemetrexed's molecular pharmacology, mechanisms of resistance, experimental methodologies for investigation, and clinical applications tailored for researchers, scientists, and drug development professionals. The document incorporates recent advances in understanding resistance mechanisms and provides detailed protocols for investigating pemetrexed's effects in preclinical models, supported by structured data presentation and pathway visualizations.
Pemetrexed exerts its cytotoxic effects through simultaneous inhibition of at least three key enzymes in the folate metabolism pathway, distinguishing it from single-target antifolates [1] [2] [3]. This multi-targeted approach reduces the likelihood of resistance development through single-enzyme upregulation.
Table 1: Primary Enzymatic Targets of Pemetrexed
| Enzyme | Abbreviation | Role in Nucleotide Synthesis | Consequence of Inhibition |
|---|---|---|---|
| Thymidylate Synthase | TS | Converts dUMP to dTMP for thymidine production | Depletes thymidine pools, impairing DNA synthesis |
| Dihydrofolate Reductase | DHFR | Regenerates tetrahydrofolate from dihydrofolate | Depletes folate cofactors essential for one-carbon transfer |
| Glycinamide Ribonucleotide Formyltransferase | GARFT | Catalyzes purine ring formation | Impairs de novo purine synthesis, affecting both DNA and RNA |
| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase* | AICARFT* | Facilitates purine synthesis completion | Contributes to purine synthesis impairment |
Note: AICARFT inhibition has been reported as an additional target in some studies [4].
The primary pharmacologic target of pemetrexed is Thymidylate Synthase (TS), an essential enzyme for DNA replication and cell growth [4] [5]. TS inhibition reduces deoxythymidylate (dTMP) while increasing deoxyuridylate (dUMP) in cells, causing DNA strand breakage and apoptosis [4]. The multi-enzyme targeting capability potentially allows pemetrexed to retain activity in tumor cells that develop mutations or overexpression of individual target enzymes [5].
Pemetrexed is transported into cells via both the reduced folate carrier (RFC) and membrane folate binding protein transport systems [3]. Once intracellular, pemetrexed undergoes rapid and efficient conversion to polyglutamate forms by the enzyme folylpolyglutamate synthetase [3] [6]. This polyglutamation process is time- and concentration-dependent, occurring more extensively in tumor cells compared to normal tissues [3]. The polyglutamated metabolites have significantly increased intracellular half-life, resulting in prolonged drug action within malignant cells, and demonstrate enhanced potency as inhibitors of TS and GARFT compared to the native monoglutamate form [3] [6].
The following diagram illustrates pemetrexed's multi-targeted mechanism of action and intracellular activation:
Pemetrexed's Multi-Targeted Mechanism: Diagram illustrates cellular uptake, polyglutamation, and simultaneous inhibition of key enzymes in nucleotide synthesis, ultimately leading to DNA damage and apoptosis.
Resistance to pemetrexed can develop through several well-characterized mechanisms that primarily involve alterations in the drug's targets, transport, or activation processes [4]:
Tumors with codeletion of the methylthioadenosine phosphorylase (MTAP) gene, frequently occurring as a consequence of p16 deletions, may demonstrate particular sensitivity to pemetrexed [1] [2]. This vulnerability potentially offers a biomarker for patient selection.
Recent research has identified CD146 (a cell adhesion molecule belonging to the immunoglobulin superfamily) as a significant mediator of pemetrexed resistance in NSCLC brain metastases [7]. CD146 promotes resistance through multiple mechanisms:
Experimental evidence demonstrates that CD146 levels are significantly increased in pemetrexed-resistant brain metastatic cells, while CD146 inhibition suppresses resistance in both in vitro and in vivo models [7]. The resistance mediated by CD146 is dependent on activation of the NF-κB signaling pathway, creating a survival advantage for cancer cells exposed to pemetrexed.
Another emerging resistance mechanism involves Progesterone Receptor Membrane Component 1 (PGRMC1) [8]. Drug-resistant lung adenocarcinoma cells with elevated PGRMC1 levels exhibit:
This suggests a correlation between PGRMC1 and pemetrexed-induced iron-dependent cell death, offering potential strategies to overcome resistance through modulation of ferroptotic pathways.
The following diagram illustrates key resistance pathways to pemetrexed:
Resistance Pathways: Diagram outlines classical and novel mechanisms that impair pemetrexed efficacy, including enzyme overexpression and emerging pathways like CD146/NF-κB and PGRMC1/ferroptosis.
Cell Viability and Colony Formation Assay [7]
Transwell Migration Assay [7]
CD146 Gene Silencing and Overexpression [7]
Immunoblot Analysis for Pathway Investigation [7]
Table 2: Clinical Applications of Pemetrexed
| Indication | Regimen | Clinical Trial Evidence | Efficacy Outcomes |
|---|---|---|---|
| Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | EMPHACIS Phase III [3] | 2.8-month median survival advantage vs cisplatin alone |
| NSCLC - First Line | Pemetrexed + Cisplatin | Phase III vs Gemcitabine+Cisplatin [3] | Non-inferior survival: HR 0.94; Histology-dependent effect |
| NSCLC - Maintenance | Pemetrexed monotherapy | JMEN Phase III [3] | Improved PFS: 4.0 vs 2.0 months (HR 0.60); OS: 13.4 vs 10.6 months |
| NSCLC - Second Line | Pemetrexed monotherapy | Phase III vs Docetaxel [1] [3] | Equivalent efficacy to docetaxel with improved toxicity profile |
A critical aspect of pemetrexed therapy in NSCLC is its histology-dependent efficacy [3]. Clinical trials have consistently demonstrated that:
This differential effect is attributed to higher expression of pemetrexed's target enzymes in squamous histologies, although the exact molecular mechanisms continue to be investigated.
The most common and serious toxicities of pemetrexed—myelosuppression and mucositis—have been significantly ameliorated by the implementation of folic acid and vitamin B12 supplementation [1] [2] [6]. This critical intervention has allowed for maintained efficacy while reducing adverse events:
Standard Premedication Regimen [6]:
| Indication | Usage Context | Combination Therapies |
|---|---|---|
| Malignant Pleural Mesothelioma [1] [2] [3] | First-line treatment for unresectable disease or patients not candidates for curative surgery [4] [5]. | Cisplatin [1] [6] [7] |
| Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] | First-line treatment for metastatic disease [1] [2]. | Pembrolizumab + Platinum Chemotherapy (cisplatin or carboplatin) [1] [2] [6] |
| Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] | First-line treatment for locally advanced or metastatic disease [1] [2]. | Cisplatin [1] [2] |
| Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] | Maintenance treatment after 4 cycles of platinum-based chemotherapy without disease progression [1] [2]. | Monotherapy [1] [2] |
| Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] | Treatment of recurrent, metastatic disease after prior chemotherapy [1] [2]. | Monotherapy [1] [2] |
> Important Limitation: Pemetrexed is not indicated for the treatment of squamous cell NSCLC, as it demonstrated lower efficacy in this histology [2].
Pemetrexed is a folate analog metabolic inhibitor that disrupts crucial cellular processes [1] [7] [3]. The following diagram illustrates its multi-targeted mechanism of action.
Pemetrexed enters cells via reduced folate carriers and membrane folate binding protein transport systems [1]. Once inside the cell, it is converted to active polyglutamate forms by the enzyme folylpolyglutamate synthetase [1] [3]. This polyglutamation is a critical step as it:
Understanding the pharmacokinetic profile of pemetrexed is essential for proper dosing and managing potential toxicities.
| Parameter | Profile |
|---|---|
| Administration | Intravenous infusion, typically over 10 minutes [1] [2] [3]. |
| Protein Binding | Approximately 81% [1] [6] [3]. |
| Metabolism | Not metabolized to an appreciable extent by the liver [1] [6]. |
| Elimination Half-life | Approximately 3.5 hours in patients with normal renal function [1] [6]. |
| Route of Elimination | Primarily renal; 70-90% of the dose is excreted unchanged in urine within 24 hours [1] [3]. |
| Systemic Clearance | 91.8 mL/min in patients with normal renal function (creatinine clearance of 90 mL/min) [1]. |
Pemetrexed is a substrate of organic anion transporter 3 (OAT3), which is involved in its active secretion into the urine [1] [3]. This is a key point for potential drug interactions.
To reduce the severity of adverse effects, a standard premedication regimen is mandatory.
| Medication | Regimen | Purpose |
|---|---|---|
| Folic Acid [1] [2] [3] | 400–1000 mcg orally, once daily. Begin 7 days before first dose and continue until 21 days after last dose. | Reduces severity of hematologic and gastrointestinal toxicity [1] [5]. |
| Vitamin B12 [1] [2] [3] | 1 mg intramuscularly. First dose 1 week before first pemetrexed dose, then repeated every 3 cycles. | Reduces severity of hematologic and gastrointestinal toxicity [1] [5]. |
| Dexamethasone [2] [6] [3] | 4 mg orally, twice daily. Given the day before, the day of, and the day after pemetrexed infusion. | Lowers the risk and severity of skin rashes [6] [5]. |
Pemetrexed disodium heptahydrate remains a cornerstone of treatment for non-squamous NSCLC and malignant pleural mesothelioma. Its rational, multi-targeted mechanism and well-defined safety and supplementation protocols make it a model for modern antifolate chemotherapy agents.
| Attribute | Description |
|---|---|
| Chemical Name | Disodium (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate heptahydrate [1] |
| Molecular Formula | C₂₀H₃₃N₅Na₂O₁₃ [1] |
| Molecular Weight | 597.486 g/mol [1] |
| Mechanism of Action | Folate analog metabolic inhibitor. It is actively transported into cells, polyglutamated, and inhibits multiple folate-dependent enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT) [2]. This disrupts the de novo synthesis of thymidine and purine nucleotides, thereby inhibiting DNA and RNA synthesis [2]. |
| Primary Indications | • Malignant Pleural Mesothelioma: First-line treatment in combination with cisplatin [3] [4]. • Non-Squamous Non-Small Cell Lung Cancer (NSCLC): First-line, maintenance, and second-line treatment, both as monotherapy and in combination with platinum-based chemotherapy or immunotherapy [3]. |
Pemetrexed disodium heptahydrate is administered intravenously. The dosage is based on the anhydrous form of pemetrexed (500 mg/m²), typically on day one of a 21-day cycle [3] [5]. The following protocols are critical for managing toxicity.
| Parameter | Protocol |
|---|---|
| Renal Function Requirement | Creatinine clearance (CrCL) must be ≥ 45 mL/min [3]. Do not administer if CrCL is below this threshold. |
| Vitamin Supplementation | • Folic Acid: 400-1000 mcg orally, once daily. Begin 7 days before the first dose and continue until 21 days after the last dose [3]. • Vitamin B₁₂: 1 mg intramuscularly. Administer 1 week before the first dose and then every 3 cycles [3]. | | Corticosteroid Premedication | Dexamethasone 4 mg orally, twice daily. Administer the day before, the day of, and the day after pemetrexed infusion to reduce the incidence and severity of skin rash [3] [5]. |
The main risks with pemetrexed therapy include myelosuppression, renal toxicity, and severe skin reactions.
| Toxicity | Monitoring & Dose Modification Guidelines |
|---|
| Myelosuppression | - Monitor: CBC with platelet count before each cycle [5].
Recent studies focus on optimizing pemetrexed combinations, particularly with EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib in EGFR-mutant NSCLC [6].
The diagram below illustrates the experimental workflow and mechanistic logic derived from this research.
Experimental workflow for optimizing pemetrexed and osimertinib sequential therapy.
A key drug interaction exists between pemetrexed and nonsteroidal anti-inflammatory drugs (NSAIDs) in patients with renal impairment.
The following diagram illustrates the key molecular pathways through which pemetrexed disodium heptahydrate triggers apoptosis in non-small cell lung cancer (NSCLC) cells:
Key molecular pathways of pemetrexed-induced apoptosis.
Research on the PC9 NSCLC cell line (carrying an EGFR exon 19 deletion) demonstrated that pemetrexed treatment leads to a series of pro-apoptotic events [1] [2]. The quantitative data from these studies is summarized in the table below:
| Observed Effect | Key Measured Changes | Experimental Assays Used |
|---|---|---|
| Induction of Oxidative Stress | Increased intracellular Reactive Oxygen Species (ROS) [1] | Intracellular ROS assay (Flow cytometry) [1] [3] |
| Mitochondrial Pathway (Intrinsic) | Decreased mitochondrial membrane potential; Release of cytochrome c into cytosol; Decreased Bcl-2 (anti-apoptotic); Increased Bax (pro-apoptotic) [1] [4] | JC-10 MMP assay; Western blotting for Bcl-2, Bax, cytochrome c; Subcellular protein fractionation [1] |
| Death Receptor Pathway (Extrinsic) | Increased expression of Fas/FasL and DR4/TRAIL; Increased Fas-associated protein with death domain (FADD) [1] | Western blotting [1] |
| Execution Phase | Activation of caspase-8, caspase-9, and caspase-3; Cleavage of poly (ADP-ribose) polymerase (PARP) [1] | Western blotting for cleaved caspases and PARP fragments [1] |
| Cell Cycle Arrest | Significant G1 phase arrest in a dose-dependent manner [1] | Flow cytometric cell cycle analysis [1] |
For researchers aiming to replicate or build upon these findings, the core methodologies from the cited studies are detailed below.
The evidence clearly shows that this compound is a multi-targeted agent that effectively triggers apoptosis in cancer cells by orchestrating a complex network of signals converging on the mitochondria and directly activating death receptors.
For HRMS analysis, accurately calculating the expected mass of the molecular ion is a critical first step. The table below summarizes the fundamental identifiers and formulaic data for both the heptahydrate salt (a common form) and the anhydrous parent drug.
| Property | Pemetrexed Disodium Heptahydrate | Pemetrexed (Anhydrous Parent) |
|---|---|---|
| CAS Number | 357166-29-1 [1] [2] | 137281-23-3 (implied) [3] |
| Molecular Formula | C₂₀H₃₃N₅Na₂O₁₃ [4] [2] | C₂₀H₂₁N₅O₆ [3] |
| Molecular Weight | 597.48 g/mol [1] [2] | 427.41 g/mol [3] |
| Theoretical [M+H]+ Mass | ~598.22 (for C₂₀H₃₄N₅Na₂O₁₃) | ~428.16 (for C₂₀H₂₂N₅O₆) |
While a specific HRMS protocol was not located, a validated liquid chromatography-mass spectrometry (LC-MS) method for determining pemetrexed in human plasma is documented and can serve as a foundational reference for developing your HRMS method [5].
The experimental parameters are summarized in the following workflow diagram:
This diagram outlines the core LC-MS workflow for pemetrexed analysis, detailing chromatography and detection parameters [5].
To adapt the existing LC-MS method for HRMS, you should focus on the following aspects:
Since a direct HRMS method was not available, I suggest you:
"high-resolution mass spectrometry pemetrexed" or "pemetrexed HRMS".
The recommended conditions are derived from systematic forced degradation studies and stability tests. Here are the key experimental details:
Pemetrexed disodium heptahydrate is highly soluble in water. The quantitative solubility data from the literature is summarized in the table below.
| Solvent | Solubility | Test Conditions |
|---|---|---|
| Water [3] | ≥ 30 mg/mL | Clear solution |
| Water [4] | 100 mg/mL | Not specified |
| DMSO [4] | 33 mg/mL (55.04 mM) | Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO. |
The following diagram illustrates the primary oxidative degradation pathway of pemetrexed, as identified in the forced degradation studies [1].
This diagram shows the three main oxidative degradants formed from pemetrexed in the presence of oxygen [1].
Pemetrexed disodium heptahydrate is the stable, crystalline heptahydrate form of the antifolate drug pemetrexed disodium. Its chemical name is L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, disodium salt, heptahydrate, with a molecular formula of C₂₀H₃₃N₅Na₂O₁₃ [1] [2].
The molecular structure of pemetrexed was developed by Edward C. Taylor at Princeton University and later clinically developed by Eli Lilly and Company [2]. The drug received its initial U.S. FDA approval in 2004 [3] [2] [4]. A significant milestone in its development was the discovery and patenting of the stable heptahydrate crystalline form (Form II), which offered improved stability over earlier, less stable forms like the 2.5 hydrate (Form I) [2].
Pemetrexed is a folate analog metabolic inhibitor. Its primary mechanism of action involves the disruption of folate-dependent metabolic processes essential for cell replication [2] [4]. The following diagram illustrates the key pathways it inhibits:
Pemetrexed mechanism of action: inhibits key enzymes in nucleotide synthesis.
It works by potently inhibiting three key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides:
By simultaneously targeting these three enzymes, pemetrexed depletes the nucleotide pools, leading to the inhibition of DNA and RNA synthesis and ultimately to cell death [2] [4].
This compound is indicated for specific oncology uses, primarily non-squamous non-small cell lung cancer (NSCLC) and mesothelioma [3] [4]. The following table summarizes its key indications and dosing regimens. Note that it is not indicated for patients with squamous cell NSCLC [3].
| Indication | Regimen | Recommended Dosage (in patients with CrCl ≥45 mL/min) |
|---|---|---|
| Metastatic Non-Squamous NSCLC (initial treatment) | In combination with pembrolizumab & platinum chemotherapy | 500 mg/m² IV on Day 1 of each 21-day cycle [3] |
| Locally Advanced/Metastatic Non-Squamous NSCLC (initial treatment) | In combination with cisplatin | 500 mg/m² IV on Day 1 of each 21-day cycle [3] |
| Locally Advanced/Metastatic Non-Squamous NSCLC (maintenance) | Single agent | 500 mg/m² IV on Day 1 of each 21-day cycle [3] |
| Recurrent, Metastatic Non-Squamous NSCLC | Single agent | 500 mg/m² IV on Day 1 of each 21-day cycle [3] |
| Malignant Pleural Mesothelioma (unresectable) | In combination with cisplatin | 500 mg/m² IV on Day 1 of each 21-day cycle [3] |
To reduce the severity of hematologic and gastrointestinal toxicity, the following supplementation and premedication are mandatory [3] [4]:
The production of this compound involves advanced manufacturing equipment like precision reactors and lyophilization units, with process control systems ensuring quality [5]. High-performance analytical instruments, particularly HPLC (High-Performance Liquid Chromatography), are critical for verifying the compound's purity and concentration [5].
Following patent expirations, the market has seen a significant increase in generic manufacturers. The FDA approved multiple generic versions from companies including Accord Healthcare, Apotex, Dr. Reddy's, and Fresenius Kabi USA in May 2022, with additional approvals through 2024 [6]. The market is projected to reach approximately $650 million by 2025, growing at a robust CAGR [7]. The Asia-Pacific region, with its strong API manufacturing base, is a key growth engine [7].
The core mechanism involves ROS-mediated DNA damage that activates multiple signaling pathways, ultimately inhibiting cancer cell growth and survival. The following diagram illustrates the key pathways:
Pemetrexed-induced ROS triggers DNA damage, leading to apoptosis, senescence, and cell-cycle arrest through intrinsic and extrinsic pathways.
The effects of pemetrexed have been quantitatively demonstrated in specific NSCLC cell lines:
Table 1: Anticancer Effects of Pemetrexed in PC9 Cells (EGFR Ex19Del) [1] [2]
| Parameter | Observed Effect | Experimental Method |
|---|---|---|
| Cell Viability | Reduced in a concentration-dependent manner | WST-1 Cell Proliferation Assay |
| Apoptosis Induction | Significant increase in apoptotic cells | Annexin V-FITC/PI Staining & Flow Cytometry |
| Cell Cycle Arrest | Significant G1 phase arrest in a dose-dependent manner | Flow Cytometry |
| ROS Generation | Increased intracellular levels | Flow Cytometry with ROS-specific dye |
| Mitochondrial Membrane Potential | Decreased | JC-10 Assay & Flow Cytometry |
| Protein Expression (Bcl-2) | Decreased | Western Blotting |
| Protein Expression (Bax) | Increased | Western Blotting |
| Caspase Activation (3, 8, 9) | Activated | Western Blotting |
| PARP Cleavage | Induced | Western Blotting |
Table 2: Comparative Effects in A549 Cells (KRAS mutant) & Gefitinib Resistance Reversal [3] [4]
| Context / Cell Line | Key Finding | Implication |
|---|---|---|
| A549 (KRAS mutant) | Pemetrexed monotherapy showed minimal cytotoxicity vs. cisplatin. | Suggests effect is context-dependent; less effective against KRAS-driven cancer in this model. |
| Gefitinib-Resistant Cells | Pemetrexed attenuated Thymidylate Synthase (TS), induced ROS, DNA damage, and senescence, reversing resistance. | Suggests a promising combination strategy to overcome EGFR-TKI resistance. |
To investigate pemetrexed's mechanisms, researchers use standardized in vitro methodologies. The workflow for key assays is outlined below:
General workflow for in vitro experiments to study pemetrexed's effects on NSCLC cells.
Based on the search results, here are the detailed methodologies for key experiments:
Cell Viability Assay (WST-1) [1] [3]:
Apoptosis Detection (Annexin V-FITC/PI) [1] [3]:
Intracellular ROS Assay [1] [3]:
The induction of ROS is a central mechanism in pemetrexed's action against specific subtypes of NSCLC. Key research implications include:
This compound is an antifolate antineoplastic agent critical for treating non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma [1]. Its mechanism involves inhibiting key enzymes for purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [2]. The active pharmaceutical ingredient (API) is marketed as ALIMTA and its quality is paramount, requiring stringent control of process-related impurities to ensure patient safety and drug efficacy [2].
A common, convergent synthetic route has been well-documented and involves a peptide coupling reaction followed by saponification [2]. The synthesis begins with the preparation of a key pyrrolopyrimidine acid intermediate, which is activated for coupling with a glutamate diester. The resulting compound is then isolated as a salt before final saponification and conversion to the crystalline disodium salt heptahydrate.
The table below summarizes and compares two key synthetic processes described in patents, highlighting different approaches to controlling critical quality attributes.
| Patent/Process Feature | US20130165654A1 [3] | EP2675808A2 [4] |
|---|---|---|
| Key Objective | General process for preparing pemetrexed | Preparation of pemetrexed disodium substantially free of enantiomeric impurity |
| Final Intermediate | Pemetrexed free acid (1) | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid dimethyl ester 4-methylbenzenesulfonic acid salt |
| Formation of Disodium Salt | Adjustment of pH of pemetrexed free acid solution; crystallization | Saponification of dimethyl ester salt with NaOH at <30°C; pH adjustment with HCl; addition of organic solvent |
| Critical Quality Focus | General impurity control | Specific reduction of enantiomeric impurity (D-isomer) to ≤0.3% by weight |
| Key Reagents & Solvents | Sodium hydroxide; water; acetone (for crystallization) | Sodium hydroxide; hydrochloric acid; methanol, ethanol, isopropanol, or acetone |
Controlling the impurity profile is essential for API quality. The International Conference on Harmonization (ICH) guidelines set strict thresholds, requiring identification and qualification of impurities present at levels above 0.10% for doses below 2 g/day [2]. The following table lists the characterized impurities, their structures, and origins.
| Impurity Name | Structure | Source/Mechanism of Formation |
|---|---|---|
| N-Methyl Impurity (6) [2] | Methylation at the N1-nitrogen of the pyrrolopyrimidine ring | Formed during coupling; decomposition of excess CDMT•NMM complex produces a methylating agent [2]. |
| N,N-Dimethylformamidine Impurity (7) [2] | Formamidine group attached to the pyrrolopyrimidine ring | Reaction with DMF or DMF-DMA under acidic conditions during the synthesis [2]. |
| Enantiomeric Impurity ((R)-1) [4] [2] | D-enantiomer of pemetrexed | Trace amounts of D-glutamate in starting material (diethyl L-glutamate) or racemization during alkaline hydrolysis at elevated temperatures (>30°C) [2]. |
| γ-Dipeptide Impurity (8) [2] | Triacid structure with a second glutamate moiety linked via γ-carboxyl | Condensation of the starting acid (2) with mono-ethyl L-glutamate (11) present as an impurity in the starting diethyl L-glutamate (4) [2]. |
This protocol outlines the general convergent synthesis pathway [2].
1. Coupling Reaction to Form Diester (5)
2. Saponification to Pemetrexed Free Acid (1)
3. Formation of this compound (1a)
This protocol provides a method for synthesizing the N-methyl impurity for use as a reference standard in quality control [2].
Recommended Analytical Techniques:
The following diagram illustrates the complete synthetic pathway and integrated quality control measures.
The synthesis of this compound is a multi-step process where controlling enantiomeric purity and process-related impurities is critical. The protocol from EP2675808A2, which uses a dimethyl ester intermediate and low-temperature saponification (<30°C), is particularly effective for minimizing the formation of the D-enantiomer impurity [4]. A robust quality control strategy must be integrated into the process, leveraging synthesized impurity standards for accurate HPLC monitoring. Adherence to these detailed protocols and analytical controls ensures the production of a high-quality API that meets stringent regulatory standards for oncology therapeutics.
Pemetrexed disodium heptahydrate is a multitargeted antifolate antineoplastic agent that effectively disrupts folate-dependent metabolic processes essential for cell replication. It exerts its pharmacological activity through the simultaneous inhibition of three key enzymes in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This comprehensive enzyme inhibition prevents the formation of precursor purine and pyrimidine nucleotides, thereby obstructing DNA and RNA synthesis required for cancer cell growth and survival. Currently, this pharmaceutical compound is marketed under the brand name ALIMTA (Eli Lilly) and is clinically used for the treatment of malignant pleural mesothelioma (MPM) in combination with cisplatin, and as a second-line agent for advanced or metastatic non-small cell lung cancer (NSCLC). Its application has also been extended to other cancer types, including breast cancer, bladder cancer, colorectal carcinoma, and cervical cancer [1].
Regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicine Agency (EMA), mandate complete physicochemical characterization not only for active pharmaceutical ingredients (APIs) but also for their key synthetic intermediates. The determination of a comprehensive drug substance impurity profile, including both pharmacopeial and non-pharmacopeial impurities, significantly impacts the final product's quality, safety, and efficacy. The International Conference on Harmonization (ICH) guidelines establish rigorous standards for drug substance purity, specifying that impurities above 0.10% must be identified, qualified, and controlled for doses less than 2 g/day, with the threshold reduced to 0.05% for higher doses. These stringent requirements make impurity control and monitoring a crucial aspect of pharmaceutical development and manufacturing processes [1] [2].
The synthetic process for pemetrexed disodium involves a convergent strategy starting with the activation of benzoic acid derivative (2) using 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) to form an active ester (3), which subsequently couples with diethyl L-glutamate (4). The resulting product (5) is isolated as a p-toluenesulfonate salt (5a) before saponification to produce the free acid form of the drug substance (1). Final adjustment to pH 8 yields the crystalline disodium salt (1a) isolated as the heptahydrate form (1a·7H₂O). Throughout this complex synthetic pathway, numerous impurities may form, necessitating rigorous identification, characterization, and control strategies to ensure final product quality [1].
During the development of the synthetic process for pemetrexed disodium, researchers observed that the final product contained several process-related impurities, six of which have been systematically identified and characterized. These impurities arise from various sources, including side reactions, reagent degradation, isomeric contamination, and starting material quality. A comprehensive understanding of these impurities' formation pathways and structural characteristics is essential for developing effective control strategies during the manufacturing process [1].
Table 1: Identified Impurities in Pemetrexed Disodium and Their Characteristics
| Name | Structure | Formation Pathway | Pharmacopeial Status |
|---|---|---|---|
| N-Methyl Impurity (6) | Methylation at N1-nitrogen of deazaguanine moiety | Formed during condensation of acid 2 with diethyl L-glutamate 4 in presence of CDMT/NMM; decomposition of excess CDMT·NMM complex produces methylating agent | European Pharmacopoeia (Impurity A) [1] |
| N,N-Dimethylformamidine Impurity (7) | N,N-dimethylformamidine derivative | Formed when condensation reaction is performed in DMF as solvent; results from reaction with dimethylformamide-dimethylacetal (DMF-DMA) | Not specified in pharmacopeia [1] |
| Enantiomeric Impurity (R)-1 | D-enantiomer of pemetrexed | Arises from trace amounts of D-enantiomer in commercial diethyl L-glutamate or during alkaline hydrolysis of ethyl esters at elevated temperatures | European Pharmacopoeia (Impurity E) [1] |
| γ-Dipeptide Impurity (8) | Triacid structure with peptide linkage | Results from presence of α-ethyl L-glutamate 11 in starting diethyl L-glutamate 4 | European Pharmacopoeia (Impurity D) [1] |
| α-Dipeptide Impurity (9) | Structural isomer with alternative peptide bonding | Similar to γ-dipeptide impurity but with different peptide connectivity | Not specified in pharmacopeia [1] |
| Dimer Impurity (10) | Diastereomeric mixture of dimeric structures | Forms through multiple coupling pathways during synthesis | European Pharmacopoeia (Impurity B and C) [1] |
The N-methyl impurity (6), designated as Impurity A in the European Pharmacopoeia, originates from the methylation of the N1-nitrogen atom in the deazaguanine moiety during the condensation reaction between benzoic acid derivative (2) and diethyl L-glutamate (4). Research by Kjell and coworkers suggests that the decomposition of excess CDMT·NMM complex generates a potent methylating agent that facilitates this unwanted side reaction. The N,N-dimethylformamidine impurity (7) forms when the condensation reaction is conducted in dimethylformamide (DMF) as the solvent, leading to the incorporation of dimethylformamide-derived components into the API structure [1].
The enantiomeric impurity (R)-1, known as Impurity E in the European Pharmacopoeia, represents the D-enantiomer of pemetrexed. This chiral impurity can emerge from two primary sources: trace quantities of D-enantiomer present in commercial diethyl L-glutamate starting material (4), or through racemization during the alkaline hydrolysis of ethyl esters at ambient or elevated temperatures (e.g., >30°C). The γ-dipeptide impurity (8) and α-dipeptide impurity (9) both result from side reactions involving alternative glutamic acid derivatives, specifically the presence of α-ethyl L-glutamate (11) in the starting diethyl L-glutamate material, leading to isomeric peptide linkages in the final API structure. Finally, the dimer impurity (10), classified as Impurity B and C in the European Pharmacopoeia, comprises a diastereomeric mixture of dimeric structures formed through multiple coupling pathways during the synthesis [1].
The synthesis of the N-methyl impurity (Impurity A) can be accomplished through two distinct routes with varying efficiencies:
Route 1 (Direct Alkylation): In the initial approach, pemetrexed disodium (1a) is alkylated with methyl iodide in the presence of triethylamine as a base, followed by treatment with 1N NaOH. The crude product is purified using preparative TLC chromatography on silica gel. However, this method yields only 5% of the desired N-methyl impurity (6), making it impractical for large-scale preparation [1].
Route 2 (Stepwise Alkylation): A more efficient synthesis involves the alkylation of diester intermediate (5a) with methyl iodide in the presence of triethylamine, yielding the N-methyl diester (13). Subsequent saponification of the ester groups using 1N NaOH under controlled conditions produces the final N-methyl impurity (6). This approach provides significantly improved yields compared to the direct alkylation method [1].
Experimental Protocol:
The N,N-dimethylformamidine impurity (7) is synthesized through a condensation reaction followed by hydrolysis:
Experimental Protocol:
The enantiomeric impurity (R)-1, the D-enantiomer of pemetrexed, is prepared following a synthetic pathway analogous to the synthesis of pemetrexed disodium but starting with diethyl D-glutamate instead of the L-enantiomer:
Experimental Protocol:
Robust high-performance liquid chromatography (HPLC) methods are essential for the identification and quantification of impurities in pemetrexed disodium. The developed method should effectively separate all known impurities, including both pharmacopeial and non-pharmacopeial compounds [4].
Table 2: HPLC Conditions for Pemetrexed Disodium Impurity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 column (250 mm × 4.6 mm, 5 μm) | Optimal separation of polar impurities |
| Mobile Phase | Gradient: Buffer (pH 2.5) and Acetonitrile | Resolution of all specified impurities |
| Flow Rate | 1.0 mL/min | Balance between resolution and analysis time |
| Detection | UV at 280 nm | Sensitive detection of chromophores |
| Injection Volume | 10 μL | Adequate sensitivity with column protection |
| Column Temperature | 30°C | Retention time reproducibility |
| Sample Concentration | 1 mg/mL | Optimal peak shape and resolution |
Validated Method Parameters:
Comprehensive structural characterization of pemetrexed impurities employs orthogonal analytical techniques:
NMR Spectroscopy: Two-dimensional NMR experiments (¹H-¹H COSY, HSQC, HMBC) provide definitive structural information, particularly for isomeric impurities and diastereomers. ¹H NMR spectra are acquired at 400 MHz or higher field strength in DMSO-d6 or D2O to resolve overlapping signals. For the dimer impurity (10), NMR is essential for distinguishing diastereomers and determining relative stereochemistry [1] [5].
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode confirms molecular formulas through exact mass measurement. Fragmentation patterns using MS/MS provide additional structural information, particularly for distinguishing between α- and γ-dipeptide impurities [1].
Supporting Techniques: Infrared (IR) spectroscopy characterizes functional groups, while differential scanning calorimetry (DSC) determines thermal behavior and polymorphic purity. Powder X-ray diffraction (PXRD) may be employed for crystalline impurities to understand solid-state characteristics [1].
The following workflow illustrates the comprehensive approach to impurity synthesis, characterization, and control in pemetrexed disodium manufacturing:
Figure 1: Comprehensive Workflow for Pemetrexed Disodium Impurity Management
Implementation of specific process controls during pemetrexed disodium manufacturing can significantly reduce impurity levels:
Temperature Control: Maintaining the hydrolysis temperature below 30°C during the saponification step minimizes the formation of enantiomeric impurity (R)-1 through racemization. Studies demonstrate that temperatures exceeding 30°C significantly increase racemization rates, leading to higher levels of the undesired enantiomer [3].
Reagent Quality and Stoichiometry: Using high-purity diethyl L-glutamate with minimal α-ethyl L-glutamate contamination reduces the formation of dipeptide impurities (8 and 9). Controlling the stoichiometry of CDMT and NMM minimizes excess complex decomposition, thereby reducing N-methyl impurity (6) formation [1].
Solvent Selection: Avoiding DMF as a reaction solvent or implementing rigorous purification steps when DMF is necessary prevents the formation of N,N-dimethylformamidine impurity (7). Alternative solvent systems such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) may be evaluated for specific reaction steps [1].
Crystallization Control: Implementing controlled crystallization from appropriate solvent systems (e.g., water-ethanol or water-acetone mixtures) effectively reduces impurity levels in the final API. The crystalline this compound form can be obtained by crystallizing from water-acetone system, which provides excellent purge of process impurities [6] [7].
The comprehensive synthesis and characterization of process-related impurities in pemetrexed disodium represent a critical component of quality by design (QbD) in pharmaceutical development. Through the systematic identification, synthesis, and analytical profiling of these impurities, manufacturers can implement robust control strategies that ensure the safety, efficacy, and quality of the final drug product. The protocols and analytical methods detailed in these application notes provide researchers and pharmaceutical scientists with practical tools for impurity management throughout the drug development lifecycle.
The synthesis approaches described enable the preparation of high-purity impurity standards essential for analytical method development and validation. Furthermore, the understanding of impurity formation pathways facilitates process optimization to minimize impurity generation at source, aligning with regulatory expectations for impurity control as outlined in ICH Q3A, Q3B, and Q6A guidelines. Implementation of these protocols supports the pharmaceutical industry's commitment to manufacturing high-quality drug substances with well-understood and controlled impurity profiles, ultimately ensuring patient safety and therapeutic efficacy.
Pemetrexed glutamide impurity represents a critical process-related impurity in the synthesis of pemetrexed disodium, an important antineoplastic agent widely used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. This impurity, structurally identified as ((S)-4-((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-4-carboxybutanamido)-4-carboxybutanoate, sodium salt, forms during the peptide coupling stage of pemetrexed synthesis when glutamic acid derivatives undergo condensation reactions. [1] [2]
The pharmaceutical significance of pemetrexed glutamide impurity stems from rigorous regulatory requirements mandating identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs). Health authorities including the FDA and EMA require comprehensive impurity profiling where any impurity exceeding the Identification Threshold (0.10% for daily doses ≤2g) must be structurally characterized and quantified. Pemetrexed glutamide impurity is particularly crucial as it may co-elute with the main compound or other impurities during analytical testing, potentially masking changes in the impurity profile that could indicate manufacturing process variations or stability issues. [2]
The controlled preparation and characterization of this impurity serves essential functions in pharmaceutical analysis, including method development and validation, determining relative response factors, performing spiking studies, and establishing system suitability criteria. Furthermore, it enables accurate identification of unknown degradation products that may form under ICH stability conditions, thereby supporting the overall quality control strategy for pemetrexed drug substances and products. [1] [3]
Pemetrexed glutamide impurity is chemically characterized as a dipeptide derivative formed through additional glutamic acid conjugation to the pemetrexed molecule. The impurity exists as a sodium salt with specific stereochemical requirements, featuring (S) configuration at both glutamic acid centers to match the chiral characteristics of the parent drug compound. The molecular structure incorporates the characteristic pyrrolo[2,3-d]pyrimidine core of pemetrexed with an extended glutamyl side chain, resulting in altered chromatographic behavior and physicochemical properties compared to the API. [1] [2]
The comprehensive structural elucidation of pemetrexed glutamide impurity typically employs orthogonal analytical techniques including two-dimensional NMR experiments (¹H-NMR, ¹³C-NMR) and high-resolution mass spectrometry (HRMS). These techniques confirm both the molecular connectivity and stereochemistry through characteristic chemical shifts, coupling constants, and fragmentation patterns. The impurity exhibits distinct spectroscopic signatures, particularly in the amide region of the NMR spectrum and specific mass fragments that differentiate it from other process-related impurities such as N-methyl pemetrexed or the dimer impurity. [4] [2]
Pemetrexed glutamide impurity is classified as a Pharmaceutical Analytical Impurity (PAI) according to USP standards, specifically designed for research and analytical applications in pharmaceutical quality control. This classification ensures the material is suitable for use in developing, validating, and transferring analytical methods, as well as for identification and quantification of impurities in pemetrexed drug substance and products. Regulatory guidelines mandate that such impurities must be thoroughly characterized and included in the drug substance specification when present above identified thresholds. [1]
Table 1: Essential Characteristics of Pemetrexed Glutamide Impurity
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | ((S)-4-((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-4-carboxybutanamido)-4-carboxybutanoate, sodium salt | [1] |
| Molecular Formula | C₂₆H₂₉N₆O₉Na (as sodium salt) | [1] [5] |
| Molecular Weight | 570.55 g/mol (as sodium salt) | [5] |
| CAS Number | Not assigned | [5] |
| Storage Conditions | -10 to -25°C | [1] |
| Hazard Classification | Muta. 2 - Repr. 1A - Skin Irrit. 2 - STOT RE 1 | [1] |
Table 2: Commercial Sources and Availability
| Supplier | Catalog Number | Form | Purity | |--------------|-------------------|----------|------------| | Sigma-Aldrich | 1A01150 | Neat | Pharmaceutical Analytical Standard | [1] | | Simson Pharma | P110013 | Custom Synthesis | Certificate of Analysis Provided | [5] | | Biosynth | IA63809 | R&D Grade | Not specified | [6] |
The synthesis of pemetrexed glutamide impurity employs a convergent strategy that builds upon key intermediates from the pemetrexed disodium manufacturing process. The primary synthetic challenge involves the selective formation of an additional amide bond between the glutamic acid side chain of pemetrexed and another glutamic acid molecule while preserving the stereochemical integrity and protecting reactive functionalities throughout the process. The impurity typically originates from side reactions during the peptide coupling stage of pemetrexed synthesis, particularly when excess coupling agents or activated esters are present in the reaction mixture. [2]
Two principal synthetic approaches have been documented in the literature:
Direct condensation method: This approach involves the controlled reaction of pemetrexed intermediate with protected L-glutamic acid derivatives using standard peptide coupling reagents such as 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) as a base. This method mimics the actual manufacturing conditions under which the impurity forms, providing material that closely resembles the impurity observed in commercial pemetrexed batches. [2]
Stepwise assembly method: This alternative approach builds the molecular structure systematically, beginning with the pyrrolo[2,3-d]pyrimidine core and sequentially adding the glutamic acid residues. While more complex, this method offers greater control over stereochemistry and reduces the formation of isomeric byproducts. [4]
The synthetic protocol must carefully address the protection and deprotection of carboxylic acid groups and the amine functionality to prevent unwanted side reactions. Additionally, control of reaction temperature, stoichiometry, and order of reagent addition is critical to minimize formation of related impurities such as N-methyl pemetrexed and dimer impurities that may co-elute during chromatographic analysis. [2]
Materials and Reagents:
Procedure:
Activation Step:
Coupling Reaction:
Work-up and Isolation:
Deprotection and Purification:
Yield and Characterization:
The analysis of pemetrexed glutamide impurity requires robust chromatographic methods capable of resolving it from pemetrexed and other process-related impurities. A stability-indicating reversed-phase HPLC method has been developed and validated specifically for this purpose, employing a Zorbax C18 column (150 mm × 4.6 mm, 5 μm) with isocratic elution using 10 mM ammonium acetate (pH 4.5 adjusted with acetic acid) and acetonitrile in the ratio of 50:50, v/v. The mobile phase flow rate is maintained at 1.0 mL/min with detection at 223 nm, providing optimal separation of pemetrexed glutamide impurity from the main peak and other related substances. [7]
Method validation studies demonstrate that this analytical procedure exhibits adequate specificity, linearity, precision, and accuracy for the determination of pemetrexed and its impurities. The method successfully resolves pemetrexed glutamide impurity with a resolution factor greater than 2.0 from the closest eluting peak, ensuring accurate quantification even at low concentrations. For method development and optimization, Design of Experiments (DoE) methodology with Box-Behnken design has been employed to systematically evaluate the effects of critical method parameters including pH of the aqueous phase, organic modifier concentration, and column temperature on separation efficiency. [7] [3]
Table 3: Optimized HPLC Conditions for Pemetrexed Glutamide Impurity Analysis
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column | Zorbax C18 (150 mm × 4.6 mm, 5 μm) | - |
| Mobile Phase | 10 mM ammonium acetate (pH 4.5):acetonitrile (50:50, v/v) | - |
| Flow Rate | 1.0 mL/min | ±0.1 mL/min |
| Detection Wavelength | 223 nm | - |
| Injection Volume | 10 μL | ±1 μL |
| Column Temperature | 25°C | ±2°C |
| Retention Time | Typically 1.2-1.4 × retention time of pemetrexed | Resolution ≥2.0 from closest peak |
For definitive structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the technique of choice for characterizing pemetrexed glutamide impurity. The MS analysis typically employs electrospray ionization (ESI) in negative ion mode due to the presence of multiple carboxylic acid groups that readily deprotonate. The impurity exhibits a characteristic deprotonated molecular ion [M-H]⁻ at m/z 569.19, with major fragment ions resulting from cleavage of the amide bonds and decarboxylation of the glutamic acid side chains. [7] [2]
The LC-MS/MS method facilitates not only identification but also relative response factor (RRF) determination when used in conjunction with alternative detection techniques such as charged aerosol detection (CAD) or NMR. These RRFs are essential for accurate quantification when the impurity exhibits different detector response characteristics compared to the parent drug substance. The typical mass fragmentation pattern includes ions at m/z 471.15 [M-H-C₃H₆O₄]⁻ (loss of glutamic acid moiety), m/z 398.12 [M-H-C₆H₁₁NO₄]⁻ (further loss of modified glutamic acid), and m/z 285.08 corresponding to the pyrrolopyrimidine core with the ethylene benzamide side chain. [3] [2]
Pemetrexed glutamide impurity serves as a critical system suitability component in the impurity profiling of pemetrexed drug substance and products. During analytical method validation, the impurity is employed to demonstrate that the chromatographic system achieves adequate resolution from the main peak and other related substances, ensuring reliable identification and quantification during routine quality control testing. The preparation of spiked samples containing known concentrations of the impurity (typically at the specification limit of 0.10-0.15%) allows for determination of method accuracy, precision, and robustness. [1] [3]
For system suitability testing, a solution containing pemetrexed and its known impurities including pemetrexed glutamide is injected to verify that the method meets predefined acceptance criteria such as resolution factors greater than 2.0 between adjacent peaks, tailing factors within specified limits, and appropriate signal-to-noise ratios for impurity peaks. This application eliminates the need for impurity reference standards in routine testing while ensuring the continued reliability of the analytical procedure throughout its lifecycle. [3]
In accordance with ICH guidelines Q1A(R2), pemetrexed glutamide impurity is employed in forced degradation studies to establish the stability-indicating capability of analytical methods and to understand the degradation pathways of pemetrexed drug substance and products. These studies involve subjecting the API to various stress conditions including hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic degradation, followed by analysis to track the formation and progression of degradation products. [7]
Pemetrexed glutamide impurity may be monitored as a potential degradation product formed under specific stress conditions, particularly those promoting peptide bond formation or rearrangement. The impurity reference standard enables accurate identification and quantification of this specific degradant in stability samples, supporting the development of appropriate storage conditions and retest periods for the drug substance and shelf life for the drug product. Additionally, it facilitates the investigation of degradation mechanisms and kinetics, providing valuable insights for formulation development and packaging selection. [1] [7]
The following workflow diagram illustrates the complete process from synthesis to application of pemetrexed glutamide impurity in pharmaceutical quality control:
Pemetrexed glutamide impurity represents a critical quality attribute that requires careful monitoring and control throughout the pharmaceutical lifecycle of pemetrexed disodium drug substance and products. The synthesis, characterization, and application of this impurity reference standard play an indispensable role in ensuring the safety, efficacy, and quality of this important anticancer medication. Through the protocols and applications described in these notes, pharmaceutical scientists are equipped with the necessary methodologies to adequately control this impurity during drug development and commercial manufacturing, thereby complying with regulatory requirements and safeguarding patient health.
N-methyl pemetrexed is a known process-related impurity encountered during the synthesis of the anticancer drug pemetrexed disodium (marketed as Alimta) [1] [2]. Controlling this impurity is crucial for ensuring the safety and quality of the final Active Pharmaceutical Ingredient (API), as mandated by regulatory bodies like the FDA and EMA, which require a comprehensive understanding of a drug substance's impurity profile [1]. The presence of N-methyl pemetrexed in pemetrexed disodium is typically monitored at levels as low as 0.05% to 0.5% (by HPLC), underscoring the need for sensitive and specific analytical methods [1].
This compound is formed during the peptide coupling step in the pemetrexed synthesis. The reaction between the benzoic acid derivative and diethyl L-glutamate employs 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM). The decomposition of the excess CDMT•NMM complex can generate a methylating agent that attacks the N1-nitrogen of the pyrrolopyrimidine moiety, leading to the formation of the N-methyl derivative [1].
The following section outlines a robust, multi-step synthesis for preparing N-methyl pemetrexed, suitable for use as a reference standard.
The synthesis begins with the pemetrexed diethyl ester intermediate and proceeds through alkylation and hydrolysis steps to yield the final N-methyl pemetrexed impurity.
Step 1: Alkylation of Pemetrexed Diethyl Ester (5a)
Step 2: Saponification (Hydrolysis)
Step 3: Purification
Proper characterization is essential to confirm the identity and purity of the synthesized N-methyl pemetrexed. The following data should be obtained.
| Parameter | Details/Specification for N-methyl Pemetrexed |
|---|---|
| Molecular Formula | C21H23N5O6 [2] |
| Molecular Weight | 441.44 g/mol [2] |
| CAS Number | 869791-42-4 [2] |
| 1H-NMR & 13C-NMR | Confirm structure via 1D (& 2D if available) NMR experiments. Compare spectral data with pemetrexed, noting changes due to N-methylation [4] [1]. |
| Mass Spectrometry | Confirm molecular ion. High-Resolution Mass Spectrometry (HRMS) can provide exact mass matching the molecular formula [4]. |
| HPLC Purity | Determine purity using a validated reversed-phase HPLC-UV method. The impurity should be well-resolved from pemetrexed and other known impurities [1]. |
The synthesis of N-methyl pemetrexed provides a critical reference standard for quality control in pemetrexed disodium manufacturing. Utilizing this standard allows for:
International Council for Harmonisation (ICH) guidelines set strict thresholds for impurity identification and qualification. For drugs with a dose of less than 2 g/day, the identification threshold is 0.10%, making control of even minor impurities essential [1]. The protocol described here enables the preparation of N-methyl pemetrexed to support these regulatory requirements.
Pemetrexed disodium is a multitargeted antifolate antineoplastic agent used primarily for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. As a potent inhibitor of multiple folate-dependent enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), pemetrexed disrupts purine and pyrimidine synthesis, thereby inhibiting DNA replication and cell proliferation. The clinical significance of this chemotherapeutic agent, combined with its complex chemical structure, necessitates rigorous purity control strategies to ensure patient safety and product efficacy. International regulatory guidelines including those from the FDA, EMA, and ICH mandate strict control of impurities in active pharmaceutical ingredients (APIs), with identification thresholds typically set at 0.10% for daily doses below 2 grams.
The development of a comprehensive purity control strategy for pemetrexed disodium represents a critical quality attribute during pharmaceutical development and manufacturing. Impurities in pharmaceuticals can potentially exert toxicological effects including teratogenic, mutagenic, or carcinogenic properties, making their identification, quantification, and control essential components of the overall quality control system. A well-designed purity control strategy encompasses thorough understanding of impurity profiles, including both process-related impurities and degradation products that may form during storage. This document presents detailed application notes and analytical protocols for the determination of related substances in pemetrexed disodium using stability-indicating high-performance liquid chromatography (HPLC) methods, providing researchers and quality control professionals with validated methodologies for implementation in both development and routine testing environments [1] [2] [3].
The synthetic pathway of pemetrexed disodium involves several chemical transformations that potentially generate process-related impurities. A comprehensive study identified and characterized six key impurities that may arise during the manufacturing process:
N-Methyl impurity (Impurity A): This impurity results from the methylation of the N1-nitrogen of the deazaguanine moiety during the condensation reaction between benzoic acid derivative (2) and diethyl L-glutamate (4) in the presence of 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM). The decomposition of excess CDMT·NMM complex generates a methylating agent that facilitates this side reaction [2].
N,N-Dimethylformamidine impurity (Impurity F): Formed when the condensation reaction is performed in N,N-dimethylformamide (DMF) as solvent, this impurity results from the reaction of the intermediate with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of p-toluenesulfonic acid (p-TSA) [2].
Enantiomeric impurity (Impurity E): The D-enantiomer of pemetrexed, (R)-1, may arise from trace amounts of D-enantiomer contamination in commercial diethyl L-glutamate starting material or through racemization during the hydrolysis of ethyl esters under alkaline conditions at elevated temperatures [2] [4].
Dipeptide impurities (Impurities D and related): The γ-dipeptide impurity (8) and α-dipeptide impurity (9) form when monoethyl glutamate contaminants are present in the starting diethyl L-glutamate material, leading to incomplete ester hydrolysis and subsequent peptide coupling side reactions [2].
Dimer impurity (Impurities B and C): This diastereomeric mixture results from double coupling reactions where the activated acid intermediate reacts with already-formed pemetrexed molecules, creating dimeric structures [2].
Degradation impurities form under various stress conditions including hydrolytic, oxidative, thermal, and photochemical exposure. Forced degradation studies conducted according to ICH guidelines Q1A(R2) reveal that pemetrexed disodium is particularly susceptible to oxidative degradation, with one major oxidative degradation product being identified and characterized using LC-MS/MS. The oxidative degradation product results from modification of the pyrrolopyrimidine core structure, though the exact chemical structure varies depending on the stress conditions applied. Under alkaline conditions, pemetrexed may undergo enantiomerization, leading to the formation of the undesired D-enantiomer [5].
Table 1: Characterization of Key Pemetrexed Disodium Impurities
| Impurity Name | Pharmacopeial Designation | Chemical Nature | Origin in Synthesis |
|---|---|---|---|
| N-Methyl impurity | Impurity A | Methylated at N1 position of deazaguanine | Alkylation during coupling reaction |
| Dimer impurity | Impurities B and C | Diastereomeric dimeric structures | Double coupling during synthesis |
| Enantiomeric impurity | Impurity E | D-enantiomer of pemetrexed | Chiral inversion or impure starting material |
| γ-Dipeptide impurity | Impurity D | Triacid with additional glutamate moiety | Contamination with monoethyl glutamate |
| N,N-Dimethylformamidine impurity | Not specified | Formamidine derivative | Reaction with DMF during synthesis |
| Oxidative degradation product | Not specified | Modified pyrrolopyrimidine | Oxidative stress conditions |
The development of stability-indicating HPLC methods for pemetrexed disodium requires careful optimization to achieve adequate separation of all potential process-related and degradation impurities. For drug substance testing, a reversed-phase HPLC method utilizing a Zorbax SB-Phenyl column (250 × 4.6 mm, 5 μm) provides optimal separation of pemetrexed disodium from its 13 potential impurities. The mobile phase employs a gradient program with trifluoroacetic acid (TFA) in water (0.03% v/v) as mobile phase A and TFA in acetonitrile (0.025% v/v) as mobile phase B. The gradient program begins at 10% B, gradually increasing to 25% B by 12 minutes, 30% B by 25 minutes, and 80% B by 32 minutes, before returning to initial conditions for column re-equilibration. This gradient profile effectively elutes all impurities with resolution greater than 1.5, meeting regulatory requirements for impurity monitoring methods [1] [6].
For drug product analysis, a similar chromatographic approach is employed with minor modifications to account for excipient interactions and potential degradation pathways specific to the formulated product. The method validation demonstrates specificity through forced degradation studies under acidic, alkaline, oxidative, thermal, and photochemical stress conditions. In all cases, the pemetrexed peak demonstrated adequate resolution from degradation products, confirming the stability-indicating capability of the method. The use of a phenyl stationary phase instead of the more conventional C18 column provides superior separation of structurally similar impurities, particularly the isomeric dipeptide impurities and dimer diastereomers [1].
Accurate quantification of impurities requires determination of relative response factors (RRF) when impurities demonstrate different UV responses compared to the main analyte. For pemetrexed impurity control, RRF values have been established using two complementary techniques:
HPLC-UV with Charged Aerosol Detection (CAD): This approach involves simultaneous detection by UV and CAD, with CAD providing nearly uniform response for non-volatile analytes regardless of chemical structure, enabling accurate RRF calculation.
Quantitative NMR (qNMR): For impurities where reference standards are available, qNMR provides a primary method for determining absolute concentration, which is then used to establish RRFs [1].
The RRF values are applied during quantitative calculations to correct peak areas, ensuring accurate reporting of impurity levels. This approach is particularly important for impurities with significantly different chromophores from the parent compound, which may otherwise be over- or under-quantified using conventional area normalization approaches [1].
Table 2: Optimized HPLC Conditions for Pemetrexed Disodium Purity Control
| Parameter | Drug Substance Method | Drug Product Method | Chiral Purity Method |
|---|---|---|---|
| Column | Zorbax SB-Phenyl (250 × 4.6 mm, 5 μm) | Zorbax SB-Phenyl (250 × 4.6 mm, 5 μm) | Amylose-based chiral stationary phase |
| Mobile Phase | Gradient: A: 0.03% TFA in water B: 0.025% TFA in ACN | Gradient: A: 0.03% TFA in water B: 0.025% TFA in ACN | Isocratic: Hexane:Ethanol:TFA (Specific ratio) |
| Temperature | Ambient | Ambient | Ambient |
| Flow Rate | 1.0 mL/min (variable in gradient) | 1.0 mL/min (variable in gradient) | 1.0 mL/min |
| Detection | UV 228 nm | UV 228 nm | UV 228 nm |
| Injection Volume | 5 μL | 5 μL | 10 μL |
| Run Time | 40 minutes | 40 minutes | 20 minutes |
The specificity of the HPLC method has been demonstrated through forced degradation studies conducted according to ICH guidelines. Pemetrexed disodium samples were subjected to various stress conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal stress (60°C), and photolytic degradation. The method effectively separated all degradation products from the main peak and from each other, with resolution greater than 1.5 between closely eluting peaks. The major degradation was observed under oxidative conditions, with one primary oxidative degradation product being identified and characterized by LC-MS/MS. The method demonstrated no interference from blank peaks or excipients (for the drug product method), confirming its specificity for stability-indicating applications [1] [5].
The linearity of the HPLC method has been validated over a range from the quantitation limit to 150% of the specification level (0.15%) for all known impurities. A series of seven solutions at concentrations of LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration were prepared and analyzed. The method demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99 for all impurities and the main compound. The y-intercept as a percentage of response at target concentration fell within ±5%, confirming the linear relationship between concentration and detector response across the validated range [6].
Accuracy was determined through spike recovery experiments at multiple concentration levels from LOQ to 150% of the specification level. Recovery values for impurities at the LOQ level ranged from 80-120%, while recoveries at other levels (25-150%) ranged from 85-115%, meeting accepted validation criteria. The consistent recovery values across the range demonstrate that the method provides accurate quantification of impurities without significant bias [6].
The precision of the method was evaluated at two levels:
System Precision: Six replicate injections of a standard solution containing pemetrexed disodium spiked with all known impurities at the 0.1% level showed %RSD less than 5.0% for peak areas of all components, demonstrating acceptable instrument precision.
Method Precision: Six individual preparations of pemetrexed disodium spiked with all known impurities at the 0.1% level were analyzed, with %RSD for impurity content less than 5.0%, confirming the reproducibility of the method [6].
The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively. For a test concentration of 1.0 mg/mL, the LOQ for impurities corresponded to approximately 0.03%,
well below the identification threshold of 0.10%. The robustness of the method was evaluated by deliberately varying method parameters including mobile phase composition, flow rate, column temperature, and wavelength detection. In all cases, the method maintained adequate separation of all critical pairs, demonstrating its suitability for routine use in quality control laboratories [1] [6].
System Suitability Requirements: Prior to sample analysis, system suitability must be established using a standard solution prepared by dissolving pemetrexed disodium in diluent to obtain a concentration of 1.0 mg/mL, spiked with all known impurities at the 0.1% level with respect to the pemetrexed concentration. The system suitability solution is injected in six replicates, and the following criteria must be met:
Solution Preparation Protocol:
Diluent Preparation: Prepare a mixture of acetonitrile and water in a 1:1 ratio (v/v).
Standard Solution (1.0 mg/mL): Accurately weigh and transfer approximately 25 mg of pemetrexed disodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Sample Solution (1.0 mg/mL): Accurately weigh and transfer approximately 25 mg of pemetrexed disodium sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Impurity Stock Solutions (1000 μg/mL): Accurately weigh and transfer approximately 10 mg of each impurity reference standard into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with diluent. For IM-7 impurity, use 0.1M sodium acetate solution:acetonitrile (95:5, v/v) as diluent.
System Suitability Solution: Transfer 1.0 mL of standard solution to a 10 mL volumetric flask. Add appropriate volumes of impurity stock solutions to achieve 0.1% concentration for each impurity with respect to the pemetrexed concentration. Dilute to volume with diluent.
Linearity and Accuracy Solutions: Prepare solutions at LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1% with respect to 1.0 mg/mL pemetrexed) using appropriate dilutions of impurity stock solutions in diluent [6].
Instrument Setup and Analysis Protocol:
HPLC System Configuration:
Gradient Program Execution:
Sample Analysis Sequence:
Data Analysis and Reporting:
The following workflow diagram illustrates the complete pemetrexed disodium purity control strategy:
Figure 1: Comprehensive workflow for pemetrexed disodium purity control using HPLC analysis
The purity control strategy for pemetrexed disodium described in these application notes provides a comprehensive approach to impurity profiling and quantification. The validated stability-indicating HPLC method enables reliable detection and quantification of both process-related and degradation impurities at levels well below regulatory thresholds. Implementation of this strategy requires strict adherence to the described protocols for system suitability, sample preparation, and chromatographic conditions to ensure consistent and reliable results.
Regulatory submissions for pemetrexed disodium should include complete validation data as described in Section 4, along with representative chromatograms from forced degradation studies demonstrating method specificity. The impurity profile of commercial batches should be monitored against established acceptance criteria, typically with individual unidentified impurities not exceeding 0.10% and total impurities not exceeding 0.50%. Any impurity exceeding the identification threshold should be identified through LC-MS studies, and potentially genotoxic impurities must be controlled at appropriate levels based on genotoxicity assessment [1] [2] [6].
The methods and protocols described herein align with current regulatory expectations and provide a robust framework for ensuring pemetrexed disodium quality throughout the product lifecycle. Ongoing monitoring and method verification as part of routine quality control operations will ensure continued compliance with evolving regulatory standards.
Pemetrexed disodium is an antifolate antineoplastic agent used to treat malignant pleural mesothelioma and non-small cell lung cancer. It works by disrupting folate-dependent metabolic processes essential for cell replication [1] [2]. As a lyophilized powder reconstituted before intravenous administration, its chemical stability in solution is critical for patient safety and efficacy, necessitating robust stability-indicating methods [1].
A stability-indicating method quantitatively measures the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients. For pemetrexed disodium, this involves forced degradation studies and chromatographic separation.
The table below summarizes parameters from published methods:
| Parameter | Method 1 (Stability Study) [1] | Method 2 (Gradient Method) [3] | Method 3 (UPLC Method) [4] |
|---|---|---|---|
| Column | Not Specified | Hypersil BDS C18 (100 x 4.6 mm, 3µm) | Waters Aquity BEH C18 |
| Mobile Phase | Not Specified | Gradient of (A) 0.02M NaH₂PO₄, 0.1% HCOOH (pH 3.8) and (B) Acetonitrile | Gradient of (A) 0.1% Ortho-phosphoric acid and (B) Acetonitrile |
| Flow Rate | Not Specified | 1.2 mL/min | Not Specified |
| Column Temperature | Not Specified | 27°C | Not Specified |
| Detection (Wavelength) | Not Specified | 240 nm | 230 nm |
| Run Time | Not Specified | Not Specified | 4.0 minutes |
| Diluent | Not Specified | Methanol: Water (1:1, v/v) | Not Specified |
Forced degradation establishes method specificity by demonstrating separation of pemetrexed from its degradation products. The protocol involves stressing the drug substance and then analyzing it with the HPLC method [4] [2].
After stressing, assay the samples. The method is specific if the pemetrexed peak is pure (as confirmed by Peak Purity analysis using a PDA or mass spectrometer) and baseline-resolved from all degradation peaks [4]. The mass balance should be close to 99.5%, proving the method's stability-indicating power [2].
Once developed, the method must be validated as per ICH guideline Q2(R1). The following table outlines key parameters and typical acceptance criteria [5].
| Validation Parameter | Experimental Procedure & Acceptance Criteria [5] |
|---|---|
| Accuracy | Measure percent recovery of pemetrexed from the sample matrix. Procedure: Analyze a minimum of 9 determinations over 3 concentration levels. Acceptance Criteria: Reported as % recovery, should be within predefined limits (e.g., 95-105%). |
| Precision | 1. Repeatability (Intra-assay): Analyze a minimum of 9 determinations covering the specified range or 6 at 100% concentration. Acceptance Criteria: Reported as %RSD. 2. Intermediate Precision: Assess impact of different days, analysts, or equipment within the same lab. Acceptance Criteria: %RSD and statistical comparison (e.g., t-test) of results from different analysts. | | Specificity | Demonstrate separation of pemetrexed from closely eluting impurities and degradants. Procedure: Inject blank, placebo, standard, and stressed samples. Acceptance Criteria: Peak purity of pemetrexed in stressed samples should pass, and resolution from nearest impurity should be >1.5. | | Linearity & Range | Procedure: Prepare and analyze a minimum of 5 concentration levels. Plot response vs. concentration. Acceptance Criteria: Coefficient of determination (r²) should be >0.999 [4]. The range should demonstrate acceptable accuracy, precision, and linearity. | | Limit of Detection (LOD) & Quantitation (LOQ) | Procedure: Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). Acceptance Criteria: The LOD/LOQ concentration should be experimentally confirmed. | | Robustness | Evaluate method resilience to deliberate, small changes in parameters (e.g., pH of mobile phase, flow rate, column temperature). Acceptance Criteria: System suitability parameters should remain within limits. |
The following workflow diagrams the key stages of the analytical method validation process:
A validated stability-indicating HPLC method was used to assign a shelf-life to pemetrexed disodium reconstituted in 0.9% sodium chloride IV bags [1].
Mechanism of Action Pemetrexed is a multi-targeted antifolate agent. Its primary mechanism involves disrupting folate-dependent metabolic processes essential for cell replication [1] [2]. After being transported into cells, pemetrexed is converted to polyglutamate forms, which have a prolonged intracellular effect [1] [2]. It inhibits several key enzymes:
This multi-enzyme inhibition leads to disrupted synthesis of DNA and RNA, ultimately inducing cell-cycle arrest and apoptosis (programmed cell death) in cancer cells [3] [4].
Drug Reconstitution and Storage
The following table outlines a standard protocol for treating cells with pemetrexed, based on research in non-small cell lung cancer (NSCLC) cell lines like PC9 and A549 [3] [5].
Table 1: Standard Cell Culture Treatment Protocol for Pemetrexed
| Protocol Component | Details and Specifications |
|---|---|
| Recommended Cell Lines | PC9 (EGFR exon 19 deletion), A549 (KRAS mutation) [3] [5] |
| Culture Medium | RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) [3] [5] |
| Treatment Duration | 72 hours [3] [5] |
| Working Concentration Range | 0.1 - 100 µM (dose-dependent effects should be determined empirically) [3] [5] |
| Vehicle Control | Culture medium containing the same volume of DMSO as used in drug-treated groups [3] |
The workflow for a typical pemetrexed treatment experiment is summarized below.
The search results provide detailed methodologies for analyzing pemetrexed's effects. Here are protocols for key assays:
Cell Viability Assay (WST-1 Assay) This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability [3] [5].
Apoptosis Assay (Annexin V-FITC/PI Staining) This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells by flow cytometry [3].
Molecular Analysis of Apoptosis (Western Blotting) Western blotting can confirm the activation of apoptotic pathways by detecting key protein changes [3].
Research on NSCLC cell lines reveals specific insights into pemetrexed's actions and its differential effects.
Table 2: Key Experimental Findings of Pemetrexed Treatment *In Vitro*
| Observed Effect | Experimental Model | Key Findings and Mechanistic Insights |
|---|---|---|
| Growth Inhibition & Cytotoxicity | PC9 cells, A549 cells [3] [5] | Concentration-dependent reduction in cell viability after 72-hour treatment. |
| Apoptosis Induction | PC9 cells [3] [4] | • Intrinsic Pathway: Increased ROS; decreased mitochondrial membrane potential; increased Bax/Bcl-2 ratio; cytochrome c release. • Extrinsic Pathway: Increased Fas/FasL and DR4/TRAIL. • Execution: Activation of caspases (-8, -9, -3) and PARP cleavage. | | Cell Cycle Arrest | PC9 cells [3] | Significant induction of G1 phase arrest in a dose-dependent manner. | | Differential Effects in Mutations | A549 (KRAS-mutant) vs PC9 (EGFR-mutant) [5] | In A549 cells, pemetrexed monotherapy showed minimal cytotoxicity compared to cisplatin, suggesting mutation-specific efficacy. |
The core apoptotic signaling pathways induced by pemetrexed are illustrated in the diagram below.
This compound is a potent antifolate chemotherapeutic agent effective in inhibiting the growth of non-squamous NSCLC cell lines. The standard protocol involves a 72-hour treatment, after which its efficacy can be comprehensively evaluated through viability assays, apoptosis detection, and analysis of cell cycle distribution. Researchers should note that genetic background of cell lines influences response.
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific combination therapies or other analytical methods, please feel free to ask.
This compound is a multi-targeted antifolate agent approved for the treatment of advanced non-squamous NSCLC and malignant pleural mesothelioma. It is used clinically in combination with platinum derivatives (e.g., cisplatin or carboplatin) as a first-line treatment, and as a single agent for second-line or maintenance therapy [1] [2]. Its primary anticancer activity is achieved by inhibiting key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [3]. Beyond these established targets, research demonstrates that pemetrexed induces apoptosis (programmed cell death) and cell-cycle arrest in specific NSCLC models, such as the PC9 cell line harboring an EGFR exon 19 deletion [1] [2].
The following diagram summarizes the key molecular mechanisms through which pemetrexed triggers apoptosis in PC9 cells, integrating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways [1].
The experimental data reveals that pemetrexed induces apoptosis through a coordinated process [1]:
The following protocols are based on the methods used to evaluate pemetrexed-induced apoptosis in PC9 cells [1].
The overall workflow for assessing apoptosis involves multiple complementary techniques, as illustrated below.
1. Cell Viability and Morphological Assessment
2. Confirmation of Apoptosis
3. Mechanistic Assays
The tables below summarize quantitative data and critical observations from the study on PC9 cells [1].
Table 1: Key Protein Expression Changes Following Pemetrexed Treatment
| Protein / Molecule | Change | Role in Apoptosis |
|---|---|---|
| Bcl-2 | Decreased ↓ | Anti-apoptotic regulator |
| Bax | Increased ↑ | Pro-apoptotic regulator |
| Cytochrome c | Released | Activates apoptosome |
| Fas/FasL, DR4/TRAIL | Increased ↑ | Death receptor pathway |
| FADD | Increased ↑ | Death domain adapter |
| Caspase-8, -9, -3 | Activated ↑ | Key proteases in apoptosis cascade |
| PARP | Cleaved | Marker of apoptosis execution |
Table 2: Critical Experimental Conditions and Readouts
| Parameter | Experimental Detail | Assay/Detection Method |
|---|---|---|
| Cell Line | PC9 (EGFR exon 19 deletion) | - |
| Treatment Duration | 72 hours | All assays |
| Key Morphological Readouts | Nuclear condensation, cell shrinkage | DAPI Staining, Giemsa Staining |
| Key Flow Cytometry Readouts | Phosphatidylserine externalization, DNA fragmentation, ROS level, MMP loss | Annexin V/PI, TUNEL, ROS Assay, JC-10 Assay |
| Key Molecular Readouts | Protein expression and cleavage | Western Blotting |
This guide details the application of this compound in apoptosis assays, providing a clear framework for studying its anticancer mechanisms. The integrated use of viability assays, flow cytometry-based apoptosis detection, and Western blot analysis for protein signaling is crucial for a comprehensive understanding of pemetrexed's pro-apoptotic action in NSCLC research. The protocols and data summarized here serve as a robust foundation for researchers to investigate this chemotherapeutic agent in a laboratory setting.
Pemetrexed disodium heptahydrate (referred to clinically as pemetrexed) is a multitargeted antifolate agent with established efficacy in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This chemotherapeutic compound is structurally characterized as a pyrrolopyrimidine-based antifolate that disrupts crucial folate-dependent metabolic processes essential for cellular replication. Pemetrexed is currently approved for clinical use in multiple settings: in combination with platinum-based chemotherapeutics as first-line treatment for advanced non-squamous NSCLC; as maintenance therapy following initial treatment cycles; and as a single agent for recurrent metastatic disease [1] [2] [3]. The drug's clinical administration is always accompanied by folic acid and vitamin B12 supplementation to mitigate hematological and gastrointestinal toxicities, which represents an important consideration in both clinical and research contexts [4] [3].
Despite its established clinical utility, the precise mechanisms underlying pemetrexed's anticancer activities have remained incompletely understood until recently. Emerging research has illuminated that beyond its classical characterization as an antimetabolite, pemetrexed induces complex molecular events including cell cycle arrest, apoptosis activation, and endoplasmic reticulum stress across various cancer types [1] [5] [2]. This application note synthesizes current mechanistic understanding of pemetrexed-induced cell cycle disruption and provides detailed protocols for investigating these phenomena in preclinical models, specifically designed for researchers and drug development professionals seeking to explore pemetrexed's mechanisms or develop combination therapeutic strategies.
Pemetrexed exerts its antineoplastic effects through a multifaceted inhibition strategy targeting several folate-dependent enzymes crucial for nucleotide biosynthesis. The drug primarily inhibits thymidylate synthase (TS), the rate-limiting enzyme in de novo thymidine triphosphate synthesis, while simultaneously targeting dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT) [3]. This coordinated enzymatic inhibition depletes intracellular pools of both thymidine and purine nucleotides, thereby impairing DNA synthesis and repair mechanisms. Pemetrexed employs the reduced folate carrier and membrane folate binding protein transport systems for cellular entry, where it undergoes polyglutamation by folylpolyglutamate synthetase [3]. The polyglutamated forms demonstrate enhanced intracellular retention and increased inhibitory potency against TS and GARFT, creating prolonged antimetabolite activity within malignant cells.
Table 1: Primary Enzymatic Targets of Pemetrexed
| Target Enzyme | Biological Function | Consequence of Inhibition |
|---|---|---|
| Thymidylate Synthase (TS) | Catalyzes methylation of dUMP to dTMP using N5,N10-methylene-THF as cofactor | Depletion of thymidine nucleotides, impaired DNA synthesis |
| Dihydrofolate Reductase (DHFR) | Regenerates tetrahydrofolate from dihydrofolate | Reduced folate cofactor regeneration, amplifies TS inhibition |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Catalyzes formyl transfer in purine synthesis | Impaired purine biosynthesis, reduced ATP/GTP pools |
The nucleotide depletion resulting from pemetrexed's enzymatic inhibition triggers replication stress and DNA damage responses, ultimately leading to distinct cell cycle arrest patterns that vary by cancer type. In non-small cell lung cancer cells carrying EGFR exon 19 deletions (PC9 cell line), pemetrexed treatment induces dose-dependent G1 phase arrest [1] [2] [6]. This G1 arrest is characterized by accumulation of cells in the G0/G1 phase (from 59.6% in controls to 76.9% at 10 μM pemetrexed) with corresponding decreases in S and G2/M populations [1]. Conversely, in esophageal squamous cell carcinoma (ESCC) models, pemetrexed similarly induces G0/G1 phase arrest but through potentially distinct molecular mediators [5]. Interestingly, when pemetrexed is combined with CDK4/6 inhibitors such as ribociclib, lung adenocarcinoma cells display a modified arrest pattern with pemetrexed preferentially inducing S-phase blockade while ribociclib maintains its G1-arresting activity, creating a synergistic cell cycle disruption [7].
The induction of cell cycle arrest by pemetrexed is mechanistically linked to DNA damage response activation and subsequent regulation of cyclin-dependent kinase inhibitors. The observed G1 arrest correlates with elevated expression of p21 and p27, which bind to and inhibit cyclin-Cdk complexes, particularly cyclin D-Cdk4/6, thereby preventing G1 to S phase progression [6]. Additionally, pemetrexed treatment has been shown to induce endoplasmic reticulum stress, activating the unfolded protein response and upregulating stress markers including IRE1α, Bip, and CHOP, which further contributes to cell cycle arrest and apoptosis initiation [5].
Table 2: Concentration-Dependent Effects of Pemetrexed on Cell Viability and Cell Cycle Distribution
| Cancer Model | Cell Line | Pemetrexed Concentration | Exposure Time | Cell Viability Reduction | Cell Cycle Arrest Pattern | Secondary Effects |
|---|---|---|---|---|---|---|
| NSCLC (EGFR Ex19Del) | PC9 | 0.1 μM | 72 hours | ~20% | Moderate G1 accumulation | Initial ROS elevation |
| 1 μM | 72 hours | ~45% | Significant G1 arrest | MMP depolarization | ||
| 10 μM | 72 hours | ~75% | Profound G1 arrest (76.9% vs 59.6% control) | Cytochrome c release, caspase activation | ||
| Esophageal SCC | Eca-109 | 2.5 μM | 36 hours | ~30% | Early G0/G1 accumulation | NOXA/Mcl-1 axis engagement |
| EC9706 | 5 μM | 36 hours | ~55% | Established G0/G1 arrest | ER stress marker elevation | |
| 10 μM | 36 hours | ~75% | Profound G0/G1 arrest | PARP cleavage, apoptosis execution | ||
| Lung Adenocarcinoma | A549 | 0.1 μM (with 10 μM Ribociclib) | 72 hours | >90% (combination) | S-phase blockade (pemetrexed) + G1 arrest (ribociclib) | Synergistic migration/invasion inhibition |
Table 3: Apoptosis Signaling Events Induced by Pemetrexed Treatment
| Apoptosis Pathway | Molecular Components | Expression/Activation Changes | Functional Consequences |
|---|---|---|---|
| Intrinsic Mitochondrial Pathway | Bcl-2/Bax ratio | Decreased Bcl-2, Increased Bax | Mitochondrial outer membrane permeabilization |
| Mitochondrial membrane potential | Significant depolarization | Cytochrome c release to cytosol | |
| Caspase-9 | Cleavage and activation | Initiation of apoptosis execution | |
| Extrinsic Death Receptor Pathway | Fas/FasL, DR4/TRAIL | Upregulated expression | Death receptor oligomerization |
| FADD | Increased recruitment | DISC formation, caspase-8 activation | |
| Execution Phase | Caspase-3/7 | Proteolytic cleavage | Substrate cleavage (PARP, etc.) |
| PARP | Cleavage (89 kDa fragment) | DNA repair failure, apoptosis commitment |
Materials: this compound (commercially available from chemical suppliers such as FUJIFILM Wako Pure Chemical Corporation or Med Chem Express), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin solution, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), trypsin-EDTA solution [6] [7].
Protocol:
Materials: Cell Counting Kit-8 (CCK-8) or WST-1 reagent, 96-well microtiter plates, microplate ELISA reader [6] [7].
Protocol:
Materials: Propidium iodide (PI) solution, RNase A, 70% ethanol, flow cytometry tubes, flow cytometer with 488 nm excitation capability [5] [7].
Protocol:
Materials: Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometry tubes [5] [6].
Protocol:
Materials: JC-10 Mitochondrial Membrane Potential Assay Kit, flow cytometry tubes [6].
Protocol:
Materials: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, ECL detection system [5] [6].
Protocol:
Diagram 1: Integrated signaling pathways of pemetrexed-induced cell cycle arrest and apoptosis. Pemetrexed simultaneously inhibits multiple folate-dependent enzymes, triggering nucleotide depletion and DNA damage that activates both intrinsic mitochondrial and extrinsic death receptor apoptosis pathways while inducing G1 phase arrest through p21/p27-mediated CDK inhibition.
Diagram 2: Comprehensive experimental workflow for analyzing pemetrexed-induced cell cycle arrest. The protocol integrates sequential assessments from initial viability testing through mechanistic studies, providing a systematic approach for characterizing pemetrexed's effects on cancer cell proliferation and survival pathways.
The experimental evidence demonstrates that pemetrexed induces dose-dependent G1 phase arrest across multiple cancer types, primarily through activation of the DNA damage response and subsequent induction of CDK inhibitors p21 and p27. This cell cycle arrest represents an early event in pemetrexed's mechanism of action that precedes and facilitates apoptosis execution through both intrinsic mitochondrial and extrinsic death receptor pathways [1] [5] [2]. The observed endoplasmic reticulum stress response further enhances pemetrexed's cytotoxicity by engaging the unfolded protein response and amplifying mitochondrial dysfunction [5]. These interconnected mechanisms establish a comprehensive model of pemetrexed action that extends beyond its classical characterization as a pure antimetabolite.
From a translational perspective, the schedule-dependent effects of pemetrexed revealed in clinical pharmacodynamic studies have important implications for therapeutic optimization. Research has demonstrated that pemetrexed's inhibition of thymidylate synthase is transient rather than sustained, with plasma deoxyuridine levels (a marker of TS inhibition) returning to baseline within 8-15 days after administration [4]. This finding suggests that more frequent administration schedules (e.g., every 2 weeks rather than standard 3-week cycles) might enhance clinical efficacy by maintaining continuous target inhibition. Additionally, the synergistic interaction observed between pemetrexed and CDK4/6 inhibitors provides a strong rationale for combination strategies that simultaneously target nucleotide metabolism and cell cycle regulation [7]. This approach may be particularly relevant for overcoming resistance mechanisms and improving outcomes in challenging malignancies like lung adenocarcinoma.
This document summarizes the mechanism and provides a detailed protocol for evaluating the effect of Pemetrexed Disodium Heptahydrate (Pemetrexed) on mitochondrial membrane potential (ΔΨm) in Non-Small-Cell Lung Cancer (NSCLC) PC9 cells (carrying an EGFR exon 19 deletion). The data demonstrates that Pemetrexed induces intrinsic apoptosis by disrupting mitochondrial function [1].
The following table summarizes key quantitative findings from the study after a 72-hour treatment with Pemetrexed:
| Parameter Measured | Observation/Outcome | Experimental Method |
|---|---|---|
| Cell Viability | Concentration-dependent reduction | WST-1 Cell Proliferation Assay [1] |
| Cell Cycle Arrest | Significant induction of G1 phase arrest (dose-dependent) | Flow Cytometry [1] |
| Apoptosis Induction | Confirmed apoptosis | Annexin V-FITC/PI staining & TUNEL Assay [1] |
| Reactive Oxygen Species (ROS) | Significant increase in intracellular ROS levels | Flow Cytometry with ROS detection dye [1] |
| Mitochondrial Membrane Potential (MMP/ΔΨm) | Decrease in MMP | JC-10 Assay & Flow Cytometry [1] |
| Bcl-2 Family Protein Expression | Decreased Bcl-2 (anti-apoptotic); Increased Bax (pro-apoptotic) | Western Blotting [1] |
| Cytochrome c Release | Release from mitochondria into cytosol | Western Blotting of cytosolic & mitochondrial fractions [1] |
| Caspase Activation | Activation of caspase-9, caspase-3, and caspase-8 | Western Blotting [1] |
| PARP Cleavage | Poly (ADP-ribose) polymerase proteolysis | Western Blotting [1] |
This protocol is adapted from the methodology described by Mohiuddin and Kasahara (2021) [1].
1. Principle The JC-10 dye is a cationic, lipophilic fluorescent compound that accumulates in active mitochondria based on the ΔΨm. In healthy cells with high ΔΨm, JC-10 forms aggregates in the mitochondria that emit red fluorescence (~590 nm). In apoptotic cells, with diminished ΔΨm, JC-10 remains in the cytoplasm as monomers that emit green fluorescence (~510 nm). The ratio of red to green fluorescence indicates the overall health of the mitochondria [1].
2. Materials and Equipment
3. Step-by-Step Procedure 1. Cell Seeding and Treatment: Seed PC9 cells in an appropriate culture vessel (e.g., 12-well plate) at a density that will reach 70-80% confluence at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cell attachment. 2. Drug Treatment: Prepare serial dilutions of Pemetrexed in DMSO or culture medium, ensuring the final DMSO concentration is consistent and non-cytotoxic (e.g., ≤0.1%). Treat the cells with the desired concentration range of Pemetrexed (based on your IC₅₀ data) for 72 hours. Include a negative control (vehicle-only) and a positive control for apoptosis induction (e.g., Staurosporine). 3. Cell Harvesting: After the 72-hour treatment, gently trypsinize the cells, collect them in a centrifuge tube, and wash with PBS. 4. JC-10 Staining: Resuspend the cell pellet in 1X JC-10 dye-loading solution (as per the manufacturer's instructions). Incubate for 30 minutes at room temperature, protected from light. 5. Flow Cytometry Analysis: Centrifuge the cells to remove the excess dye, wash once with PBS, and resuspend in an appropriate assay buffer. Analyze the cells immediately using a flow cytometer. - Green Fluorescence (Monomer): Use FL1 channel (e.g., ~530 nm). - Red Fluorescence (Aggregate): Use FL2 channel (e.g., ~585 nm). - Acquire data for at least 10,000 events per sample.
4. Data Analysis - Calculate the ratio of red (aggregate) to green (monomer) fluorescence intensity for each sample. - A decrease in the red/green fluorescence ratio in treated cells compared to the vehicle control indicates a loss of MMP and induction of apoptosis. - Present data as mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using a Student's t-test or one-way ANOVA.
The diagram below illustrates the key molecular signaling pathways through which Pemetrexed triggers apoptosis in PC9 cells, as identified in the study [1].
Diagram 1: Signaling Pathways of Pemetrexed-Induced Apoptosis in PC9 Cells.
Introduction this compound is a multi-targeted antifolate agent approved for the treatment of non-squamous non-small-cell lung cancer (NSCLC) and malignant pleural mesothelioma [1]. For advanced NSCLC, it is used in combination with platinum derivatives like cisplatin as a first-line treatment, and as a single agent for second-line or maintenance therapy [1]. Its growth-inhibitory effects involve the induction of apoptosis and cell-cycle arrest, but the precise molecular mechanisms can vary depending on the genetic background of the cancer cells, such as the presence of EGFR exon 19 deletion or KRAS mutations [1] [2]. Western blot analysis is a crucial technique for elucidating these mechanisms by detecting changes in protein expression and activation within key signaling pathways.
The following protocol is synthesized from recent studies investigating pemetrexed in NSCLC cell lines.
1. Cell Culture and Drug Treatment
2. Protein Extraction and Quantification
3. Gel Electrophoresis and Protein Transfer
4. Immunoblotting
5. Image Analysis and Quantification
This section outlines how the Western blot protocol is applied to answer specific biological questions about pemetrexed's mechanism of action.
Application 1: Analyzing Apoptosis Pathways in EGFR-Mutant PC9 Cells This experiment investigates how pemetrexed activates programmed cell death.
The following diagram summarizes the apoptotic signaling pathways triggered by pemetrexed in PC9 cells, as revealed by Western blot analysis:
Diagram 1: Pemetrexed-induced Apoptotic Signaling in PC9 Cells.
Application 2: Comparative Signaling in KRAS-Mutant A549 Cells This experiment compares the efficacy of pemetrexed, cisplatin, and their combination.
The tables below synthesize key quantitative findings from the literature to aid in experimental planning and comparison.
Table 1: Apoptosis-Related Protein Changes in PC9 Cells after Pemetrexed Treatment
| Protein Target | Pathway | Observed Change | Functional Outcome |
|---|---|---|---|
| Bcl-2 | Intrinsic | Decreased [1] | Promotes Mitochondrial Permeability |
| Bax | Intrinsic | Increased [1] | Promotes Mitochondrial Permeability |
| Cytochrome c | Intrinsic | Released to Cytosol [1] | Activates Caspase-9 |
| Fas/FasL, DR4 | Extrinsic | Increased [1] | Initiates Death Receptor Signaling |
| FADD | Extrinsic | Increased [1] | Transduces Death Receptor Signal |
| Cleaved Caspase-8 | Extrinsic | Increased [1] | Initiator Caspase Activation |
| Cleaved Caspase-9 | Intrinsic | Increased [1] | Initiator Caspase Activation |
| Cleaved Caspase-3 | Execution | Increased [1] | Executioner Caspase Activation |
| Cleaved PARP | Execution | Increased [1] | Hallmark of Apoptosis |
Table 2: Protein Expression in A549 Cells: Cisplatin vs. Pemetrexed (Monotherapy & Combination)
| Protein / Pathway | Cisplatin Monotherapy | Pemetrexed Monotherapy | Cisplatin + Pemetrexed |
|---|---|---|---|
| KRAS/RAF/MEK/ERK | Strongest Inhibition [2] | Minimal Inhibition [2] | Intermediate Inhibition [2] |
| Autophagy (LC3-II/I ratio) | Intermediate Induction [2] | Lowest Induction [2] | Greatest Induction [2] |
| AKT/mTOR Pathway | Associated with Modulation [2] | Associated with Modulation [2] | Associated with Modulation [2] |
| AMPK/mTOR Pathway | Associated with Modulation [2] | Associated with Modulation [2] | Associated with Modulation [2] |
| Cellular Senescence (β-gal) | Intermediate Elimination [2] | Increased [2] | Greatest Elimination [2] |
| Overall Cytotoxicity | Most Cytotoxic [2] | Minimal Cytotoxicity [2] | Intermediate Cytotoxicity [2] |
The table below summarizes the key specifications for Pemetrexed for Injection based on the prescribing information [1] [2].
| Specification | Details |
|---|---|
| Dosage Form | Injection, powder, lyophilized, for solution [1] [2] |
| Available Strengths | 100 mg, 500 mg, 750 mg, or 1 gram in a single-dose vial [1] [2] |
| Storage Condition | 2-8°C (for the active pharmaceutical ingredient, pemetrexed disodium heptahydrate) [3] |
| Appearance | White to beige powder (for the active pharmaceutical ingredient) [3] |
| Solubility | Soluble in water at 30 mg/mL (for the active pharmaceutical ingredient) [3] |
The following workflow outlines the general clinical administration procedure and critical safety requirements as per the full prescribing information [1] [2].
The clinical administration of this drug requires strict adherence to the following premedication and safety rules to mitigate toxicity [1] [2]:
For researchers, the chemical and physical data for the compound This compound is as follows [3] [4]:
This compound is a multifaceted antifolate chemotherapeutic agent that has garnered significant importance in cancer research and drug development. As the active pharmaceutical ingredient in commercially available pemetrexed formulations, this compound has demonstrated pronounced efficacy against various cancer types in preclinical models, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. The heptahydrate form provides enhanced stability and solubility for experimental and clinical applications. Preclinical studies have established that this compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting key folate-dependent enzymes essential for cellular replication and proliferation, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This comprehensive application note details the experimental methodologies, signaling pathways, and practical protocols for evaluating this compound in preclinical cancer research settings.
This compound possesses distinct chemical properties that directly influence its pharmacological behavior and experimental applications:
Table 1: Physicochemical Properties of this compound
| Property | Value | Relevance to Research |
|---|---|---|
| Water Solubility | 0.127 mg/mL [2] | Suitable for aqueous formulation for in vitro and in vivo studies |
| logP | 1.54 [2] | Balanced hydrophilicity-lipophilicity for membrane permeability |
| Polar Surface Area | 192.63 Ų [2] | Indicates strong hydrogen bonding potential |
| Hydrogen Bond Donors | 4 [2] | Molecular interaction with enzyme active sites |
| Hydrogen Bond Acceptors | 9 [2] | Molecular interaction with enzyme active sites |
This compound functions as a multitargeted antifolate that disrupts critical folate-dependent metabolic processes essential for DNA and RNA synthesis. Unlike earlier generation antifolate agents that primarily inhibit a single enzyme, pemetrexed simultaneously targets three key enzymes in the folate pathway:
This multienzyme targeting strategy enhances pemetrexed's anticancer efficacy by creating synergistic disruption of nucleotide biosynthesis, leading to impaired DNA replication and repair, ultimately triggering apoptotic cell death in rapidly dividing cancer cells [3] [4].
Preclinical studies have extensively evaluated this compound against various NSCLC models with different genetic backgrounds, providing insights into its genotype-specific efficacy:
EGFR Mutant Models (PC9 Cells): Research demonstrates that pemetrexed treatment significantly reduces cell viability in EGFR exon 19 deletion-mutated PC9 cells in a concentration-dependent manner, with IC₅₀ values typically in the nanomolar to low micromolar range. Treatment induces G₁ phase cell cycle arrest and promotes apoptosis through both intrinsic and extrinsic pathways [3].
KRAS Mutant Models (A549 Cells): In KRAS-dependent A549 cells, pemetrexed monotherapy exhibits more modest cytotoxicity compared to cisplatin, suggesting possible mutation-specific response variations. However, combination with platinum agents enhances overall anticancer efficacy through complementary mechanisms [5].
Apoptosis Induction: Pemetrexed triggers mitochondrial apoptosis pathways, characterized by decreased Bcl-2 expression, increased Bax expression, cytochrome c release, and activation of caspase-9 and caspase-3. Simultaneously, it activates extrinsic apoptosis pathways through upregulation of Fas/FasL and DR4/TRAIL, resulting in caspase-8 activation [3].
Reactive Oxygen Species (ROS) Generation: Treatment with pemetrexed significantly increases intracellular ROS levels, contributing to DNA damage and oxidative stress that amplify apoptotic signaling. This ROS-mediated DNA damage activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) pathways, initiating DNA damage response (DDR) signaling [3].
This compound demonstrates enhanced efficacy when combined with other chemotherapeutic agents, particularly in preclinical models of lung cancer:
Cisplatin Combination: The combination of pemetrexed with cisplatin represents a standard regimen for non-squamous NSCLC. Preclinical studies in A549 cells reveal that while cisplatin monotherapy shows superior cytotoxicity compared to pemetrexed alone, the combination provides intermediate efficacy with distinct effects on autophagy and senescence pathways [5].
Immunotherapy Combinations: Recent advances have incorporated pemetrexed with immune checkpoint inhibitors. The combination of pemetrexed with pembrolizumab and platinum chemotherapy has shown clinical benefit, suggesting potential for immunomodulatory effects that enhance antitumor immunity [4].
Pathway-Specific Interactions: Studies indicate that pemetrexed and cisplatin exhibit distinctive effects on key signaling pathways. While both monotherapies inhibit KRAS/RAF/MEK/ERK signaling, their combination produces unique modulation of AKT/mTOR and AMPK/mTOR pathways, influencing both apoptosis and autophagy [5].
The following diagram illustrates the primary signaling pathways affected by this compound in cancer cells:
Graphical Abstract: Primary signaling pathways modulated by this compound in cancer cells. Pemetrexed inhibits multiple folate-dependent enzymes, disrupting nucleotide biosynthesis and causing DNA damage. This triggers both mitochondrial and extrinsic apoptosis pathways through ROS generation and caspase activation, ultimately leading to apoptotic cell death.
The WST-1 assay provides a reliable method for quantifying pemetrexed-induced cytotoxicity in cancer cell lines:
Cell Seeding: Seed 4×10³ cells/well in 100 μL complete growth medium in 96-well microtiter plates. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂, humidified atmosphere) [5] [3].
Drug Treatment Preparation: Prepare this compound stock solution in DMSO and further dilute in culture medium to achieve desired concentrations (typically ranging from 1 nM to 100 μM). Include vehicle control (DMSO at equivalent dilution) and blank wells (medium only). Add 100 μL of each drug dilution to appropriate wells [5] [3].
Incubation and Detection: Incubate treated cells for 72 hours at 37°C in 5% CO₂. Add 10 μL WST-1 solution to each well and incubate for additional 4 hours. Measure absorbance at 450 nm using a microplate ELISA reader. Calculate relative viability (%) compared to vehicle-treated controls [5] [3].
This protocol distinguishes early apoptotic, late apoptotic, and necrotic cell populations following pemetrexed treatment:
Cell Treatment and Harvest: Treat cells with pemetrexed at relevant concentrations (IC₅₀ and multiples thereof) for 72 hours. Harvest both adherent and floating cells using gentle trypsinization, followed by washing with cold phosphate-buffered saline (PBS) [3].
Staining Procedure: Resuspend approximately 1×10⁵ cells in 100 μL of Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) working solution. Incubate for 15 minutes at room temperature in the dark. Add additional 400 μL of binding buffer and analyze by flow cytometry within 1 hour [3].
Data Analysis: Acquire fluorescence using FITC (517 nm) and PI (617 nm) channels. Analyze populations: Annexin V-FITC positive/PI negative (early apoptotic), Annexin V-FITC positive/PI positive (late apoptotic), and Annexin V-FITC negative/PI positive (necrotic) [3].
Cell Staining: After pemetrexed treatment, harvest cells and stain with deep red ROS dye working solution according to manufacturer's protocol (Abcam, ab186029). Incubate at 37°C for 60 minutes protected from light [5] [3].
Flow Cytometric Analysis: Analyze stained cells by flow cytometry using appropriate excitation/emission parameters (Ex/Em: 650/675 nm). Compare fluorescence intensity to untreated controls to determine fold-increase in ROS production [5] [3].
JC-10 Staining: Harvest pemetrexed-treated cells by trypsinization and wash with PBS. Incubate cells with 1X JC-10 dye-loading solution at room temperature for 30 minutes protected from light [3].
Flow Cytometric Analysis: Analyze fluorescence using FACSCanto II flow cytometer with appropriate filters (green fluorescence: ~525 nm; red fluorescence: ~590 nm). Calculate ratio of red to green fluorescence, with decreased ratio indicating loss of mitochondrial membrane potential [3].
Protein Extraction: Harvest pemetrexed-treated cells and lyse using M-PER Mammalian Protein Extraction Reagent supplemented with phosphatase and protease inhibitor cocktails. Determine protein concentration using BCA assay [5] [3].
Electrophoresis and Transfer: Separate 40 μg of total protein by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes. Block with 5% non-fat dry milk in TBST for 1 hour at room temperature [5] [3].
Antibody Incubation: Incubate with primary antibodies against target proteins (KRAS, RAF, MEK, p-MEK, ERK, p-ERK, AKT, p-AKT, mTOR, p-mTOR, AMPKα, p-AMPKα, LC3, β-galactosidase, cleaved PARP, Bcl-2, Bax, cytochrome c, Fas, FasL, DR4, TRAIL, FADD, caspases) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature [5] [3].
Detection: Develop blots using enhanced chemiluminescence substrate and visualize with iBright FL1000 Imaging System. Normalize band intensities against β-actin loading control [5] [3].
Cell Fixation and Staining: Harvest pemetrexed-treated cells, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Wash fixed cells and resuspend in propidium iodide/RNase A solution (50 μg/mL PI, 100 μg/mL RNase A in PBS). Incubate at room temperature for 30 minutes protected from light [3].
Flow Cytometry: Analyze DNA content by flow cytometry using FACSCanto II. Determine percentage of cells in G₀/G₁, S, and G₂/M phases using appropriate software (e.g., FlowJo, ModFit) [3].
The following workflow diagram illustrates the key experimental procedures for evaluating pemetrexed activity in preclinical models:
Experimental Workflow: Comprehensive assessment strategy for evaluating this compound in preclinical cancer models. The workflow begins with cell culture preparation and pemetrexed treatment, followed by multiple parallel assays evaluating viability, mechanism of action, and molecular effects, culminating in integrated data analysis.
Table 2: Comparative Preclinical Efficacy of this compound in NSCLC Models
| Cell Line | Genetic Background | Primary Effects | Key Molecular Changes | Combination Potential |
|---|---|---|---|---|
| PC9 | EGFR exon 19 deletion [3] | Concentration-dependent viability reduction; G₁ cell cycle arrest; Apoptosis induction [3] | ↑ROS, ↑Bax, ↓Bcl-2, cytochrome c release; caspase activation; PARP cleavage [3] | EGFR-TKIs; Platinum agents; Immunotherapy |
| A549 | KRAS mutation [5] | Moderate cytotoxicity; Enhanced senescence; Intermediate efficacy in combination [5] | KRAS/RAF/MEK/ERK inhibition; LC3-I to LC3-II conversion; AMPK/mTOR modulation [5] | Cisplatin; Targeted therapies against KRAS pathway |
Table 3: Quantitative Cellular Responses to Pemetrexed Treatment in Preclinical Models
| Parameter Assessed | Experimental Method | PC9 Cells (EGFR mut) | A549 Cells (KRAS mut) | Significance |
|---|---|---|---|---|
| Viability Reduction | WST-1 assay [5] [3] | Concentration-dependent with nanomolar potency [3] | Moderate reduction vs. cisplatin [5] | Mutation-specific sensitivity patterns |
| Apoptosis Induction | Annexin V/PI staining [3] | Significant increase in early and late apoptosis [3] | Moderate apoptosis vs. cisplatin monotherapy [5] | Strong activation of both intrinsic and extrinsic pathways in EGFR mut |
| ROS Generation | Fluorescent dye detection [5] [3] | Significant increase contributing to DNA damage [3] | Present but varying by context [5] | Key mediator of DNA damage and apoptosis |
| Autophagy Induction | LC3-I to LC3-II conversion [5] | Not specifically reported | Highest with cisplatin combination [5] | Context-dependent pro-survival or pro-death function |
| Cellular Senescence | β-galactosidase expression [5] | Not specifically reported | Increased with monotherapy [5] | Alternative cell fate decision to apoptosis |
The comprehensive preclinical data on this compound supports several important research applications:
Mechanistic Studies of Antifolate Activity: Pemetrexed serves as an excellent tool compound for investigating multitargeted antifolate mechanisms in cancer cells, particularly for understanding how simultaneous inhibition of multiple folate-dependent enzymes creates synergistic antitumor effects [3] [4].
Combination Therapy Development: Preclinical models demonstrate that pemetrexed enhances the efficacy of platinum-based chemotherapy and shows compatibility with emerging immunotherapy approaches, providing rationale for novel combination regimens [5] [4].
Genotype-Directed Therapy Optimization: The differential responses observed in EGFR-mutant versus KRAS-mutant NSCLC models highlight the importance of molecular context in pemetrexed sensitivity, supporting personalized medicine approaches [5] [3].
Resistance Mechanism Investigation: As with most chemotherapeutic agents, resistance to pemetrexed eventually develops, making these preclinical models valuable for identifying and overcoming resistance mechanisms through targeted combinations [5] [3].
This compound represents a versatile and well-characterized tool for preclinical cancer research, particularly in non-squamous NSCLC models. Its multitargeted mechanism of action, combining inhibition of key enzymes in nucleotide biosynthesis, provides a robust foundation for investigating anticancer mechanisms and developing combination strategies. The experimental protocols outlined in this application note provide researchers with standardized methodologies for evaluating pemetrexed's effects on cell viability, apoptosis, ROS generation, mitochondrial function, and pathway modulation. The differential responses observed across genetically distinct NSCLC models underscore the importance of context-specific application and provide opportunities for personalized therapy development. As research advances, pemetrexed continues to offer valuable insights into cancer biology and treatment optimization, particularly in combination with targeted therapies and immunotherapeutic agents.
A robust control strategy begins with understanding the potential impurities. The following table summarizes key process-related impurities identified in scientific literature, their structures, and formation pathways [1].
| Impurity Name | Structure | Source / Formation Mechanism |
|---|
| N-Methyl Impurity (6) (Ph. Eur. Impurity A) | Methyl group attached to the N1-nitrogen of the deazaguanine ring. | Formed during condensation of benzoic acid 2 with diethyl L-glutamate 4. Decomposition of the excess CDMT·NMM complex produces a methylating agent [1]. | | N,N-Dimethylformamidine Impurity (7) | Formamidine group attached to the N1-nitrogen of the deazaguanine ring. | Forms when the condensation reaction between acid 2 and diethyl L-glutamate 4 is performed in DMF as the solvent, or due to reaction with dimethylformamide-dimethylacetal (DMF-DMA) [1]. | | Enantiomeric Impurity (R)-1 (Ph. Eur. Impurity E) | D-enantiomer of Pemetrexed. | Arises from trace amounts of D-enantiomer in commercial diethyl L-glutamate 4 or from racemization during alkaline hydrolysis of the ethyl esters [1]. | | γ-Dipeptide Impurity (8) (Ph. Eur. Impurity D) | Triacid structure resulting from a peptide coupling at the γ-carboxyl of the glutamic acid moiety. | Forms if the starting material, diethyl L-glutamate 4, contains the mono-ester impurity α-ethyl L-glutamate 11, which then couples with the benzoic acid 2 [1]. | | Dimer Impurity (10) (Ph. Eur. Impurities B & C) | Diastereoisomeric mixture of a dimeric structure. | Formed by the coupling of two molecules of the active ester intermediate 3 [1]. |
Routine process control and analytical method development require authentic impurity standards. The European Pharmacopoeia (Ph. Eur.) prescribes the use of certified reference standards for testing. The Pemetrexed Disodium Heptahydrate CRS (Catalogue Code: Y0001539) is the official standard for Ph. Eur. monographs 2637 and 3046 [2].
The following method, adapted from a patent, describes a salting-out crystallization technique to effectively remove impurities and obtain a high-purity final product [4].
Objective: To purify crude Pemetrexed Disodium and reduce related substance impurities. Principle: The process uses sodium chloride to reduce the solubility of Pemetrexed Disodium in a mixed water-organic solvent system, precipitating the pure product while impurities remain in the mother liquor.
Step-by-Step Procedure:
Dissolution:
Solvent Addition:
Salting-Out Crystallization:
Cooling and Crystallization:
Isolation and Washing:
Drying:
This workflow outlines the key material and decision points in the purification process:
Q1: Why is controlling the enantiomeric impurity critical? Differences in pharmacological and toxicological profiles have been observed with chiral impurities in vivo. Even small amounts of the unwanted enantiomer can significantly impact the drug's safety and efficacy profile. Therefore, it must be carefully monitored using a validated chiral HPLC method [1] [3].
Q2: Our synthesis uses a different route from the original process. Are standard pharmacopeial HPLC methods sufficient for impurity control? Probably not. Different synthetic routes can introduce new, unique process impurities that may not be effectively separated or detected by the standard pharmacopeial HPLC method. You must develop and validate a specific analytical method to control these "non-pharmacopeial" impurities generated by your unique process [3].
Q3: What is the principle behind the salting-out crystallization purification? This technique reduces the solubility of the target product in a mixed water-organic solvent system by adding a high concentration of salt (e.g., NaCl). The salt competes for water molecules, effectively "salting out" the less soluble Pemetrexed Disodium, which then crystallizes in a pure form, while more soluble impurities remain in the mother liquor [4].
Here are answers to some of the most critical stability-related questions, designed to help you identify and mitigate issues during research and formulation.
Q1: What are the primary degradation pathways for Pemetrexed disodium heptahydrate in an aqueous solution?
The degradation of Pemetrexed in aqueous solution occurs primarily through two main pathways: oxidation and, to a lesser extent, hydrolysis [1] [2].
Q2: What are the key formulation and process parameters that control Pemetrexed's stability?
A systematic study evaluated multiple control strategies to stabilize an injectable Pemetrexed solution. The following table summarizes the key findings and the optimal ranges identified [2].
| Control Strategy | Parameter | Effect on Stability | Recommended Optimal Condition |
|---|---|---|---|
| Antioxidants | Sodium Sulfite | Effectively prevents color change in the solution. | 0.06 mg/mL [2] |
| N-acetylcysteine (NAC) | Significantly prevents chemical degradation; acts as a sacrificial reductant. | 1.63 mg/mL [2] | |
| Formulation pH | pH | Low pH (below 6) causes significant degradation. | pH 7-8 [2] |
| Drug Concentration | API Concentration | Higher concentration improves stability. | 12.5 to 50 mg/mL [2] |
| Process & Packaging | Dissolved Oxygen (DO) | Lower DO levels significantly improve stability. | Below 1 ppm [2] |
| Headspace Oxygen | Lower headspace oxygen significantly improves stability. | Below 1% [2] |
Q3: What is a detailed protocol for a forced degradation study on Pemetrexed?
Forced degradation (stress-testing) helps identify likely degradation products and elucidate degradation pathways [1]. The following workflow outlines a comprehensive study design.
Experimental Protocol Details:
This section addresses specific problems you might encounter during method development and routine analysis.
| Problem & Phenomenon | Potential Root Cause | Investigation & Solution |
|---|
| Peak Tailing [1] | - Column degradation (stationary phase issues)
Robustness testing evaluates a method's reliability when small, deliberate changes are made to operational parameters. The following protocols, derived from published methods, provide a solid foundation for your tests.
1. Reference Chromatographic Conditions This table summarizes two robust methods from the literature that you can use as a starting point for your robustness studies.
| Parameter | Protocol A: Isocratic RP-HPLC [2] | Protocol B: Gradient RP-HPLC (Impurity Separation) [1] |
|---|---|---|
| Column | Luna C18 (250 × 4.6 mm; 5 μm) | Zorbax SB-Phenyl (250 × 4.6 mm; 5 μm) |
| Mobile Phase | ACN: Phosphate Buffer (pH 4.0) (30:70, v/v) | A: 0.03% TFA in Water B: 0.025% TFA in Acetonitrile | | Elution Mode | Isocratic | Gradient (Refer to [1] for full program) | | Flow Rate | 0.8 mL/min | 1.0 mL/min (with gradient changes) | | Column Temperature | 25°C | Ambient | | Detection Wavelength | 254 nm | 228 nm | | Injection Volume | 10 μL | 5 μL | | Sample Concentration | ~1 mg/mL | 1 mg/mL | | Runtime | 10 minutes | 40 minutes |
2. Designing a Robustness Test Plan A robustness study involves varying key parameters within a small, realistic range and observing the impact on critical method outputs.
Parameters to Vary:
System Suitability Criteria to Monitor:
The following diagram illustrates the logical workflow for planning, executing, and evaluating a robustness test for your HPLC method.
This checklist provides a quick reference for the key acceptance criteria your method should meet before and during robustness testing and routine analysis.
This section outlines the foundational premedication strategy required for all patients receiving pemetrexed.
The table below details the standard regimen.
| Component | Dosage and Route | Frequency | Timing and Duration |
|---|---|---|---|
| Folic Acid | 350 - 1000 μg (oral) | Daily | Begin at least 7 days before the first pemetrexed dose and continue until 21 days after the last dose [3] [1] [2]. |
| Vitamin B12 | 1000 μg (intramuscular) | Every 9 weeks | Administer the first injection 1 week before the first pemetrexed dose [1] [2]. |
For the challenging population of patients with renal impairment (eGFR < 45 mL/min), for whom pemetrexed is typically contraindicated, a novel strategy involving folinic acid has been shown to enable safe treatment [5].
The following diagram illustrates the folate pathway, pemetrexed's mechanism, and the rescue strategy.
The advanced clinical protocol for patients with renal impairment is detailed below.
| Component | Protocol Details |
|---|---|
| Pemetrexed Dosing | Dose is individually calculated based on the patient's eGFR and body weight to target an AUC of 164 mg*h/L, equivalent to the exposure in patients with normal renal function [5]. |
| Folinic Acid Prophylaxis | 45 mg orally, four times daily, administered on Days 2-15 of each 21-day treatment cycle [5]. |
| Standard Vitamins | Continue standard folic acid and vitamin B12 supplementation as per the base protocol [5]. |
Research indicates that genetic polymorphisms and biomarker levels can influence a patient's risk of toxicity, offering avenues for personalization.
The table below summarizes key genetic and clinical factors associated with pemetrexed toxicity and efficacy.
| Factor Type | Factor | Association / Effect |
|---|---|---|
| Genetic Polymorphisms | MTHFR (677 C>T) | Risk factor for Grade 3-4 hematologic toxicity [3]. |
| SLC19A1 [IVS2 (4935) G>A] | Risk factor for Grades 2-4 non-hematologic toxicity [3]. | |
| BHMT (742 G>A) & DHFR (680 C>A) | Favorable factors for longer Progression-Free Survival (PFS) [3]. | |
| Clinical Biomarkers | Low Vitamin B12 (<486 pg/mL) before premedication | Risk factor for severe hematologic toxicity [3]. |
| Low Folic Acid (<15.8 ng/mL) before chemotherapy | Risk factor for severe hematologic toxicity [3]. | |
| High Homocysteine (≥11.8 nmol/mL) before premedication | Risk factor for non-hematologic toxicity and predictor of severe toxicity [3] [2]. |
For researchers aiming to investigate the relationship between vitamin supplementation, biomarkers, and pemetrexed toxicity in a clinical or pre-clinical setting, the following workflow provides a foundational protocol. This integrates elements from the cited studies [3] [2] [4].
This technical guide synthesizes the current evidence, from established protocols to cutting-edge research. The experimental workflow provides a robust template for your team's research and development efforts.
To reduce the incidence and severity of cutaneous reactions, the following premedication regimen with corticosteroids is recommended in clinical practice and product labeling [1] [2].
| Drug | Dosage | Frequency | Duration | Timing |
|---|---|---|---|---|
| Dexamethasone [1] [2] | 4 mg | Orally, twice daily | 3 days | Start 24 hours before pemetrexed infusion |
This regimen is used in conjunction with essential vitamin supplementation of folic acid and vitamin B12, which helps reduce other toxicities like myelosuppression and gastrointestinal toxicity [1] [2].
Despite premedication, dermatologic reactions can occur. A 2025 case report and literature review detailed the characteristics of pemetrexed-induced skin pigmentation [3]. The table below summarizes the findings:
| Characteristic | Description |
|---|---|
| Reported Reaction | Skin pigmentation (hyperpigmentation) [3] |
| Typical Onset | Median onset during cycle 2 (range: 1–17 cycles) [3] |
| Common Locations | Body surface, particularly lower limbs (feet, ankles) [3] |
| Progression | Worsens with continued therapy [3] |
| Resolution | Typically resolves spontaneously after drug discontinuation [3] |
| Management | Neurotrophic agents (e.g., mecobalamin) may be used for associated symptoms like numbness [3] |
Other common dermatologic adverse effects include rash and desquamation [2].
Pemetrexed is a multi-targeted antifolate agent that disrupts DNA synthesis. The exact mechanism behind its dermatologic reactions is not fully understood [3]. The diagram below illustrates its mechanism of action and postulated pathways for skin reactions.
Pemetrexed enters cells via the Reduced Folate Carrier (RFC) and Folate Receptor-alpha (FR-α). Intracellularly, it is converted to active polyglutamate forms, which potently inhibit several key folate-dependent enzymes [4] [5]:
Inhibition of these enzymes depletes nucleotide pools, leading to disrupted DNA and RNA synthesis. While this causes desired apoptosis in tumor cells, it also affects other rapidly dividing cells in the body, which is the postulated cause of dermatologic toxicity, myelosuppression, and mucositis [1] [4]. Corticosteroid premedication is thought to mitigate these skin reactions primarily through its broad anti-inflammatory effects [2].
The following criteria are used for dose adjustments at the start of a subsequent cycle, based on nadir hematologic counts from the preceding cycle [1] [2] [3]. These guidelines apply whether pemetrexed is used as a single agent or in combination with cisplatin.
| Nadir Hematologic Toxicity | Pemetrexed Dose | Cisplatin Dose |
|---|---|---|
| Nadir ANC < 500/mm³ and nadir platelets ≥ 50,000/mm³ [1] [2] [3] | 75% of previous dose | 75% of previous dose |
| Nadir platelets < 50,000/mm³ regardless of nadir ANC [1] [2] [3] | 75% of previous dose | 75% of previous dose |
| Nadir platelets < 50,000/mm³ with bleeding, regardless of nadir ANC [2] [3] | 50% of previous dose | 50% of previous dose |
Treatment should not be administered until the ANC recovers to ≥ 1500 cells/mm³ and the platelet count recovers to ≥ 100,000 cells/mm³ [1] [4] [5]. Therapy should be permanently discontinued if a patient experiences Grade 3 or 4 hematologic toxicity after two dose reductions [1].
For your troubleshooting guides and experimental protocols, the following core methodologies are critical for ensuring patient safety and data integrity in clinical trials.
Premedication & Vitamin Supplementation: To reduce the incidence and severity of toxicity, all patients must receive supplementation [1] [4] [6].
400 mcg to 1000 mcg orally, once daily, beginning at least 5 doses during the 7 days prior to the first dose, continuing during therapy, and for 21 days after the last dose [1] [4] [5].1 mg intramuscularly, administered during the week before the first dose, and then every 3 cycles thereafter [1] [4] [5].Routine Patient Monitoring: Adhere to strict monitoring schedules before each treatment cycle [2] [3].
The following workflow outlines the dose modification decision process for hematologic toxicity.
| Question | Answer & Clinical Management |
|---|---|
| What is the nature of the interaction? | NSAIDs (e.g., ibuprofen) compete with pemetrexed for renal tubular secretion, potentially increasing pemetrexed exposure (AUC) and the risk of severe toxicities [1] [2] [3]. |
| Which patients require intervention? | Patients with mild to moderate renal impairment (CrCl 45-79 mL/min). Pemetrexed is not recommended for CrCl <45 mL/min [4] [5] [6]. |
| How should ibuprofen be managed? | Avoid administration for 2 days before, the day of, and 2 days after pemetrexed infusion [5] [6] [7]. |
| What about other NSAIDs? | Use all NSAIDs with caution. For long half-life NSAIDs, consider a longer interruption (at least 5 days before and 2 days after pemetrexed) [8] [7]. |
| What if concomitant use is unavoidable? | Monitor patients more frequently for myelosuppression, renal toxicity, and gastrointestinal toxicity [5] [2] [6]. |
The following table summarizes key quantitative findings from a clinical study that investigated risk factors for severe hematologic toxicity in patients receiving pemetrexed plus carboplatin [1].
| Risk Factor | Adjusted Odds Ratio for Severe Hematologic Toxicity | 95% Confidence Interval | P-value |
|---|---|---|---|
| Regular NSAID use [1] | 8.32 | 1.27 - 54.38 | 0.03 |
| Creatinine Clearance <45 mL/min [1] | 0.91 | 0.25 - 3.34 | 0.88 |
This study suggests that in patients receiving carboplatin-based pemetrexed, concomitant NSAID use is a significant risk factor for severe hematologic toxicity, even independent of baseline renal function [1].
Pemetrexed is primarily eliminated unchanged by the kidneys, involving both glomerular filtration and active tubular secretion [9] [3]. The interaction occurs because pemetrexed and NSAIDs are both substrates of organic anion transporter 3 (OAT3) in the proximal tubules [3]. Concurrent administration can saturate this transport system, reducing pemetrexed secretion and increasing its systemic exposure.
The diagram above illustrates the logical workflow of the drug interaction. To experimentally investigate or validate this interaction in a research setting, you could consider the following protocol:
Experimental Protocol: Assessing the Impact of NSAIDs on Pemetrexed Pharmacokinetics
The table below summarizes the critical safety information for pemetrexed from the search results.
| Aspect | Description |
|---|---|
| General Handling | Classified as a hazardous drug [1]. Applicable special handling and disposal procedures must be followed [1]. |
| Personal Protective Equipment (PPE) | Protective gloves are required during preparation and administration [2]. |
| Skin Contact Procedure | Wash affected area thoroughly with soap and water [2]. |
| Mucous Membrane Contact | Flush affected area thoroughly with water [2]. |
| Extravasation Status | Specifically noted as not a vesicant (a drug that causes blistering and tissue damage) [2]. |
| Recommended Action | Manage extravasation according to local practice standards [2]. |
To help visualize the key steps for safe laboratory handling of pemetrexed, here is a workflow based on the information gathered:
Q1: What are the accepted precision criteria for a validated HPLC method for Pemetrexed?
Q2: How can I investigate the source of precision errors in my method?
Q3: Does the stability of the prepared sample solution affect precision?
Use the following flowchart to diagnose and resolve common precision issues.
Here are validated experimental protocols from recent studies you can use as a benchmark for your own method development and precision assessment.
Table 1: Chromatographic Conditions from a Rapid RP-HPLC Method [1]
| Parameter | Specification |
|---|---|
| Column | Luna C18 (250 mm x 4.6 mm; 5 µm) |
| Mobile Phase | Sodium Dihydrogen Orthophosphate Buffer (pH 4) : ACN (70:30 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Linearity Range | 80 - 120 µg/mL |
Table 2: Achieved Precision Data from Reference Studies [1] [2]
| Study | Concentration Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|
| Dotse & Cordova (2023) [1] | 100 | 0.01 | 1.8 |
| Patel et al. (2011) [2] | 20 - 120 | 0.21 - 0.68 | 0.44 - 0.88 |
Detailed Sample Preparation Protocol [1]:
Q1: What is a typical starting concentration for Pemetrexed in cell culture?
Q2: What is the primary mechanism of action of Pemetrexed?
Q3: How should I schedule Pemetrexed in combination with other drugs, like Osimertinib?
Q4: My Pemetrexed solution appears discolored or has degraded. How can I prevent this?
Q5: What are key molecular markers to monitor after Pemetrexed treatment?
This is a standard methodology for determining the effects of Pemetrexed on cancer cells, summarizing procedures from multiple studies [3] [1].
| Step | Parameter | Details |
|---|---|---|
| 1 | Cell Line & Culture | Use relevant cell lines (e.g., A549, PC9). Culture in recommended medium (e.g., DMEM/RPMI-1640) with 10% FBS. |
| 2 | Treatment | Prepare Pemetrexed stock. Treat cells at various concentrations (e.g., 1-12 µM) for 24-72 hours. Include a vehicle control. |
| 3 | Viability Assay (MTT) | Seed cells in a 96-well plate. After treatment, add MTT reagent. Incubate to form formazan crystals. Dissolve and measure absorbance at 570 nm. Calculate % viability [1]. |
| 4 | Apoptosis Assay (Flow Cytometry) | Harvest treated cells. Stain with Annexin V/FITC and Propidium Iodide (PI). Analyze with flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells [1]. |
| 5 | ROS & Caspase Activity | Measure Reactive Oxygen Species (ROS) with DCFH-DA dye (fluorescence). Assess caspase-3/7 activity using a commercial kit (colorimetric/fluorimetric) [1]. |
| 6 | Gene Expression (qPCR) | Extract total RNA. Synthesize cDNA. Perform qPCR for genes of interest (e.g., BAX, BCL2, STAT3, hsa-MiR-320a) [1]. |
This table outlines the key findings for combining Pemetrexed and Osimertinib based on a 2025 study [4].
| Parameter | 24h Interval (PEM->OSI) | 48h Interval (PEM->OSI) | Concurrent (PEM+OSI) | OSI -> PEM Sequence |
|---|---|---|---|---|
| Synergy Effect | Synergy only in PEM-sensitive PC9 cells [4] | Robust synergy across OSI-sensitive cell lines [4] | Antagonism; attenuated DNA damage and apoptosis [4] | Antagonism; G1 arrest protects cells from PEM [4] |
| Mechanistic Basis | Premature OSI interference, incomplete S-phase arrest [4] | Complete early-phase execution; OSI aligns with late-phase apoptosis [4] | OSI-induced G1 arrest prevents PEM-driven S-phase arrest [4] | OSI-induced G1 arrest prevents PEM-driven S-phase arrest [4] |
| Recommendation | Suboptimal | Recommended for maximal efficacy [4] | Not recommended | Not recommended |
The following diagram illustrates the pharmacodynamic rationale behind the optimal 48-hour sequential schedule:
> Mechanism of Sequential PEM->OSI Synergy: A 48-hour interval allows Pemetrexed to complete its early cytotoxic actions without Osimertinib's antagonistic G1 arrest. Osimertinib then enhances the late-phase apoptotic response.
This table summarizes critical parameters for maintaining Pemetrexed stability in aqueous solutions, crucial for preparing stock solutions or ready-to-use formulations [5] [6].
| Factor | Recommendation | Rationale & Impact |
|---|---|---|
| pH | 7.0 - 8.0 | Acidic pH (<6) causes decarboxylation; alkaline conditions cause hydrolysis and deamination [5]. |
| Antioxidants | N-acetylcysteine (NAC) - prevents chemical degradation. Sodium Sulfite - prevents color change [5]. | Acts as a sacrificial reductant to counteract oxidative degradation, the primary pathway for Pemetrexed in solution [5]. |
| Dissolved Oxygen | < 1 ppm (via nitrogen/argon purging) [5]. | Molecular oxygen is directly involved in the rate-limiting oxidation step [5]. |
| Headspace Oxygen | < 1% (via nitrogen/argon headspace) [5]. | Limits oxidative degradation during storage [5] [6]. |
| Drug Concentration | Higher concentrations (e.g., 50 mg/mL) show improved stability [5]. | -- |
The diagram below maps the primary apoptotic pathways induced by Pemetrexed, integrating key markers you can monitor:
> Pemetrexed-Induced Apoptotic Signaling: Pemetrexed triggers cell death via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in caspase-3 activation and apoptosis [3].
A prominent method for enhancing pemetrexed involves using mesoporous silica material (SBA-15) as a carrier. The surface properties of this material can be modified to control how much drug is loaded and how it is released [1].
The table below summarizes the key findings from research using SBA-15 with different surface modifications.
| Surface Functional Group | Impact on Drug Loading | Drug Release Profile at pH 7.4 | Drug Release Profile at pH 2.0 | Key Release Mechanism |
|---|---|---|---|---|
| 3-Aminopropyl (SBA-15-NH₂) | Effective control via interactions [1] | Effectively controlled release [1] | Information Missing | Intermolecular Interactions [1] |
| 3-Isocyanatopropyl (SBA-15-NCO) | Effective control via interactions [1] | Effectively controlled release [1] | Information Missing | Intermolecular Interactions [1] |
| Phenyl (SBA-15-Ph) | Effective control via interactions [1] | Effectively controlled release [1] | Information Missing | Intermolecular Interactions [1] |
| Methyl (SBA-15-CH₃) | Not specified | Accelerated release [1] | Information Missing | Hydrophobic surface [1] |
| 3-Mercaptopropyl (SBA-15-SH) | Not specified | Steady, similar to pure SBA-15 [1] | Information Missing | Not specified |
| Unmodified (SBA-15) | Baseline for comparison [1] | Steady release [1] | Information Missing | Baseline [1] |
Experimental Insight: The study found that drug release is generally lower in acidic conditions (pH 2.0) compared to a saline environment (pH 7.4). The release data best fit the Korsmeyer-Peppas and Higuchi mathematical models, which are used to understand the drug release mechanism from porous materials [1].
Here is a detailed methodology for loading pemetrexed into functionalized SBA-15 and studying its release profile [1].
1. Material Preparation and Functionalization
2. Material Characterization Before drug loading, characterize the functionalized materials to confirm successful modification:
3. Drug Loading
4. In Vitro Drug Release Study
The following diagram illustrates the key stages of the protocol for enhancing pemetrexed solubility using mesoporous materials.
Here are answers to potential technical issues you might encounter.
FAQ 1: Why is my drug loading efficiency lower than expected?
FAQ 2: The drug release from my material is too fast and not controlled. What can I do?
FAQ 3: How do I handle and characterize pemetrexed impurities during my experiments?
Controlling impurities is critical in pemetrexed disodium production due to potential impacts on drug safety and quality [1]. The table below summarizes the common process-related and degradation impurities you may encounter.
| Impurity Name | Also Known As | Structural / Source Description |
|---|---|---|
| N-Methyl Impurity [1] | Impurity A [2] | Methylation at the N1-nitrogen of the deazaguanine moiety [1]. |
| Dimer Impurity [1] | Impurity B & C (diastereoisomeric mixture) [2] | Formed under basic conditions (e.g., during saponification) [1] [2]. |
| γ-Dipeptide Impurity [1] | Impurity D [2] | Arises from α-ethyl L-glutamate present in the starting material, diethyl L-glutamate [1]. |
| Enantiomeric Impurity [1] | Impurity E (D-enantiomer) [2] | The D-enantiomer of pemetrexed, from trace D-enantiomer in starting material or during hydrolysis [1]. |
| N,N-Dimethylformamidine Impurity [1] | - | Formed when the condensation reaction is performed in DMF solvent [1]. |
| α-Dipeptide Impurity [1] | - | - |
| Degradation Impurities [3] | - | Includes Dimer-1, Dimer-2, Pemetrexed diethyl ester, Alanine derivative, etc., often identified through forced degradation studies [3]. |
Here are solutions to common challenges in impurity profiling.
Q1: How can I resolve and identify the critical dimer impurities (B and C)?
Q2: My method fails to separate the critical pair of IM-7 and EPBP-3 impurities. What should I check?
Q3: How do I control the enantiomeric purity of pemetrexed and quantify the D-isomer?
This is a detailed, stability-indicating method suitable for determining related substances in pemetrexed disodium bulk drug [4].
1. Chromatographic Conditions
2. Gradient Program
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0 | 1.0 | 90 | 10 |
| 3 | 1.0 | 90 | 10 |
| 12 | 0.5 | 75 | 25 |
| 20 | 0.5 | 75 | 25 |
| 25 | 0.5 | 70 | 30 |
| 30 | 1.0 | 70 | 30 |
| 32 | 1.0 | 20 | 80 |
| 35 | 1.0 | 20 | 80 |
| 37 | 1.0 | 90 | 10 |
| 40 | 1.0 | 90 | 10 |
3. System Suitability Test
The following diagram outlines the logical workflow for developing and executing an impurity control strategy.
The shelf life of pemetrexed solutions is highly dependent on storage temperature and the control of oxidative degradation. The following table summarizes key stability data from recent studies.
| Configuration/Parameter | Storage Condition | Supported Shelf Life | Key Findings & Limitations |
|---|
| In 0.9% NaCl IV Bags [1] [2] | 2-8°C (protected from light) | Up to 21 days | • Pemetrexed concentration remains >97% of initial for 28 days. • Increase in related substances is the limiting factor, making 21 days more appropriate. | | After 21/28-day Refrigeration [1] [2] | Subsequent 24 hours at 25±2°C | Up to 24 hours | The solution remains stable for a full day at room temperature following refrigerated storage. | | Lyophilized Powder (Reconstituted) [3] | Room Temperature | Up to 24 hours | The manufacturer's recommended shelf life for the reconstituted commercial product (Alimta). |
Understanding how pemetrexed degrades is crucial for developing effective stabilization strategies.
The following diagram illustrates the experimental workflow for investigating pemetrexed stability, which you can adapt for your own studies.
To significantly improve the stability of ready-to-use pemetrexed injectable solutions, a multi-pronged control strategy is recommended [3] [4].
| Control Strategy | Parameter | Optimal Condition / Action | Rationale |
|---|---|---|---|
| Formulation Control | Antioxidants | Add N-acetylcysteine (NAC) at 1.63 mg/mL and Sodium Sulfite at 0.06 mg/mL. | NAC significantly prevents chemical degradation, while sodium sulfite is effective in preventing color change. They act as sacrificial reductants [3]. |
| pH | Maintain pH between 7 and 8. | A pH below 6 causes significant degradation via decarboxylation [3] [4]. | |
| Drug Concentration | Use a higher concentration (e.g., 50 mg/mL). | Stability increases with drug concentration [3]. | |
| Process & Packaging Control | Dissolved Oxygen (DO) | Reduce DO levels to below 1 ppm via nitrogen purging. | Directly removes the reactant (oxygen) involved in the rate-limiting oxidation step [3]. |
| Headspace Oxygen | Reduce headspace oxygen to below 1% via nitrogen headspace. | Minimizes oxidative degradation during storage [3]. |
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for monitoring pemetrexed concentration and related substances. The protocol below is adapted from published methodologies [1] [3] [2].
What is the main degradation pathway for pemetrexed in an aqueous solution? Oxidation is the primary degradation pathway. In the presence of oxygen, pemetrexed forms oxidative degradants such as α-hydroxy lactams, keto-pemetrexed, and oxidative dimers [5] [3] [4].
Why is a 21-day shelf life recommended for refrigerated solutions when the drug concentration remains above 97%? While the main drug compound remains largely intact, the increase in related substances (degradation products) exceeds acceptable limits before the 28-day mark. Controlling impurity levels is critical for drug safety and efficacy, making 21 days the more appropriate and conservative shelf life [1] [2].
What are the most effective strategies to prevent oxidation of pemetrexed in solution? A combination of strategies is most effective:
The table below summarizes key impurities found in pemetrexed disodium, their structural characteristics, and origins based on the consulted literature [1] [2] [3].
| Impurity Name/Type | Nature/Sructure | Primary Source |
|---|---|---|
| N-Methyl Impurity | Methylation at the N1-nitrogen of the deazaguanine moiety [1]. | Process-related: formed during coupling reaction using CDMT and NMM [1]. |
| N,N-Dimethylformamidine Impurity | Formamidine derivative [1]. | Process-related: forms when condensation is performed in DMF solvent [1]. |
| Enantiomeric Impurity ((R)-Pemetrexed) | D-enantiomer of pemetrexed [1]. | Process-related: from D-enantiomer in starting material (diethyl L-glutamate) or racemization during synthesis [1]. |
| γ-Dipeptide & α-Dipeptide Impurities | Dipeptide structures (8 and 9) [1]. | Process-related: form from starting material diethyl L-glutamate if it contains α-ethyl L-glutamate [1]. |
| Dimer Impurity | Dimer structure (diastereoisomeric mixture) [1]. | Process-related [1]. |
| Oxidative Degradation Products | Multiple products (6 of 7 major degradation products) [2] [3]. | Stability-related: formed under oxidative stress (peroxide, free radicals, light) [2] [3]. |
| Hydrolytic Degradation Product | One major product identified [2] [3]. | Stability-related: forms under low pH (acidic) conditions [2] [3]. |
A common approach for profiling impurities and degradation products involves reversed-phase HPLC with UV-photodiode array detection [3]. One developed method uses a multistep gradient elution to resolve degradation products with different polarities [3].
The following workflow outlines the key stages for impurity identification and analytical method development:
The identified impurities and degradation pathways highlight several critical points for developing and validating an analytical method:
| Method Feature | Method 1 (Stability-Indicating) [1] | Method 2 (Quantitative Analysis) [2] | Method 3 (Bulk & Formulation Analysis) [3] |
|---|---|---|---|
| Column | Not specified | Zorbax SB C8 (4.6 x 150 mm, 3.5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Not specified | 0.17% glacial acetic acid (pH 5.3) : Acetonitrile (89:11) | 20 mM Phosphate Buffer (pH 6.5) : Acetonitrile (88:12) |
| Flow Rate | Not specified | 2.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not specified | 285 nm | 254 nm |
| Linearity (Corr. Coeff.) | >0.999 [1] | 0.99992 [2] | 0.999 [3] |
| Precision (%RSD) | Precision RSD: 0.12% (Analyst 1), 0.28% (Analyst 2) [1] | Repeatability: 0.09% RSD; Intermediate Precision: 0.28% RSD [2] | Intra-day: 0.21-0.68% RSD; Inter-day: 0.44-0.88% RSD [3] |
| Accuracy (% Recovery) | Mean Recovery: 100.90% [1] | Not explicitly stated (assessed via spike/recovery in specificity) [2] | 98.80 - 101.87% [3] |
| Key Application Demonstrated | Stability studies in NaCl 0.9%; related substance tracking [1] | Specificity in the presence of known impurities [2] | Assay of marketed powder for infusion [3] |
Here is a detailed breakdown of the experimental procedures for the methods compared, along with a workflow diagram illustrating the general validation process.
| Compared Agent | Context of Comparison | Efficacy Conclusion | Safety Conclusion |
|---|---|---|---|
| Docetaxel [1] | First-line & Second-line NSCLC | No significant difference in Overall Survival (OS) or Progression-Free Survival (PFS). | Pemetrexed had significantly lower rates of grade 3/4 neutropenia and febrile neutropenia. |
| Vinca Alkaloids (e.g., Vinorelbine) [1] | First-line NSCLC | Docetaxel (comparator) showed enhanced PFS and Overall Response Rate (ORR) vs. Vinca Alkaloids. | Docetaxel caused less grade 3/4 toxicity (both hematological and non-hematological) vs. Vinca Alkaloids. |
| Cisplatin alone [2] | First-line Malignant Pleural Mesothelioma (MPM) | Pemetrexed + Cisplatin combination showed improved survival versus Cisplatin alone. | Information not specified in the meta-analysis. |
For researchers, the methodology and context of these comparisons are critical. Here is a breakdown of the key trials and data.
This comparison is primarily based on a meta-analysis of seven Phase III RCTs involving 2,080 patients [1].
Experimental Protocol:
Key Results:
The standard of care for unresectable MPM is the combination of pemetrexed and cisplatin. A 2025 meta-analysis reaffirmed its superiority over cisplatin alone [2].
Experimental Protocol:
Key Results: The combination of pemetrexed and cisplatin provided a significant survival benefit compared to cisplatin alone, establishing it as the foundational regimen for this disease [2].
The following diagram illustrates the pivotal role of pemetrexed in the first-line treatment workflow for unresectable Malignant Pleural Mesothelioma, based on the meta-analysis findings [2].
For a complete understanding of pemetrexed's profile, its specific administration requirements are essential.
The mechanism of pemetrexed and its critical supportive medications can be visualized as follows:
This compound (referred to herein as pemetrexed) is a multitargeted antifolate agent with established clinical activity against several solid tumors. It is currently approved for the treatment of non-small cell lung cancer (NSCLC) of non-squamous histology and malignant pleural mesothelioma, typically in combination with platinum derivatives like cisplatin. As a folate analog metabolic inhibitor, pemetrexed disrupts crucial cellular processes by simultaneously targeting multiple enzymes involved in pyrimidine and purine biosynthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyl transferase (GARFT). This multi-targeted approach distinguishes it from earlier antifolate agents that typically inhibit single enzymes, potentially enhancing its anticancer efficacy while complicating resistance mechanisms.
The cytotoxic profile of pemetrexed varies significantly across different cancer types and genetic backgrounds, necessitating comprehensive comparative analyses to guide both clinical use and further drug development. This systematic review synthesizes experimental data from multiple preclinical studies to objectively evaluate pemetrexed's growth-inhibitory effects across various cancer models, its performance relative to alternative treatments, underlying molecular mechanisms of action, and appropriate methodological approaches for its evaluation. Understanding these aspects is crucial for researchers and drug development professionals seeking to optimize pemetrexed-based therapeutic strategies or develop novel agents with improved efficacy profiles.
Chemical Structure: this compound (C₂₀H₁₉N₅Na₂O₆·7H₂O) is a modified antifolate compound containing a pyrrolopyrimidine core structure that mimics folate cofactors, enabling competitive inhibition of folate-dependent enzymes. The heptahydrate form provides enhanced solubility for intravenous administration compared to the anhydrous formulation. [1] [2]
Mechanism of Action: As a multitargeted antifolate, pemetrexed primarily inhibits thymidylate synthase (TS), essential for dTMP synthesis, but at higher concentrations also potently inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). This triple enzyme inhibition simultaneously disrupts both pyrimidine and purine biosynthesis, creating synergistic depletion of DNA precursor pools. [3]
Cellular Uptake and Metabolism: Pemetrexed enters cells primarily through the reduced folate carrier (RFC1) system and undergoes extensive polyglutamation by folylpoly-γ-glutamate synthetase (FPGS). The polyglutamated forms exhibit enhanced intracellular retention and significantly greater potency (up to 100-fold for the pentaglutamate form against TS) compared to the parent drug. [3]
Pemetrexed is clinically utilized in several therapeutic contexts, primarily in oncology. It received initial FDA approval in 2004 and is now available under various brand names including Alimta, Axtle, Pemfexy, and Pemrydi RTU. [4] Its main clinical applications include:
First-line NSCLC Therapy: Pemetrexed is combined with cisplatin for initial treatment of advanced non-squamous NSCLC, with maintenance pemetrexed monotherapy following initial response. [1]
Second-line NSCLC Monotherapy: As a single agent for NSCLC maintenance therapy after platinum-based chemotherapy. [1]
Malignant Pleural Mesothelioma: First-line treatment in combination with cisplatin for unresectable mesothelioma. [4]
Investigational Applications: Activity has been demonstrated in preclinical models against gastric cancer, breast cancer, colorectal cancer, pancreatic cancer, bladder cancer, and head and neck cancer, though not all have resulted in clinical approvals. [3]
Pharmaceutical formulations require specific stabilization techniques due to pemetrexed's susceptibility to oxidative degradation. Stable ready-to-use compositions typically incorporate antioxidants and chelating agents, with preparation often involving oxygen-free environments (nitrogen/argon purging) to maintain product integrity during storage. [2]
Table 1: Comparative Cytotoxicity of Pemetrexed Across Different Cancer Cell Lines
| Cancer Type | Cell Line | Genetic Features | IC₅₀ Values | Key Resistance Markers | Study Reference |
|---|---|---|---|---|---|
| Non-Small Cell Lung Cancer | PC9 | EGFR exon 19 deletion | Gradual reduction in viability (concentration-dependent) | Not identified in study | [1] |
| Non-Small Cell Lung Cancer | A549 | KRAS mutation | Minimal cytotoxic effect (100 nM) | KRAS/Raf/MEK/ERK pathway activation | [5] |
| Gastric Cancer | SNU-601 | Unknown | 17 nM | Low TS, FPGS, RFC1 expression associated with sensitivity | [3] |
| Gastric Cancer | SNU-484 | Unknown | 310 nM | High TS expression may contribute to resistance | [3] |
| Gastric Cancer | Panel of 8 lines | Various | 17-310 nM | TS, RFC1, FPGS not predictive as single factors | [3] |
The data reveals substantial variability in pemetrexed sensitivity across different cancer types and even among cell lines of the same tissue origin. The >18-fold difference in IC₅₀ values across gastric cancer cell lines (17-310 nM) underscores the critical impact of tumor heterogeneity on treatment response. Interestingly, pemetrexed demonstrated superior potency compared to 5-fluorouracil (5-FU) in gastric cancer models, with most cell lines exhibiting IC₅₀ values in the nanomolar range (17-310 nM). [3] This enhanced potency likely reflects its multi-target mechanism compared to 5-FU's primary action on TS alone.
Genetic background significantly influences pemetrexed sensitivity. NSCLC cells carrying EGFR exon 19 deletions (PC9 cells) showed concentration-dependent viability reduction and pronounced apoptotic response to pemetrexed treatment. [1] In contrast, KRAS-mutated A549 cells demonstrated relative resistance, with pemetrexed monotherapy producing only minimal cytotoxic effects. [5] This differential sensitivity based on driver oncogenes has important implications for patient selection and biomarker development.
Table 2: Pemetrexed Versus Alternative Therapeutic Approaches
| Therapeutic Agent | Primary Mechanism | Advantages | Limitations | Best Application Context |
|---|---|---|---|---|
| Pemetrexed | Multi-target antifolate (TS, DHFR, GARFT inhibition) | Lower likelihood of single-enzyme resistance; favorable toxicity profile compared to traditional chemotherapies | Variable efficacy based on genetic context; requires active transport and polyglutamation | Non-squamous NSCLC; mesotheliomas; cancers with low TS expression |
| 5-Fluorouracil (5-FU) | Primarily TS inhibition with RNA incorporation | Extensive clinical experience; multiple administration routes | Single-target mechanism promotes resistance; less potent than pemetrexed in preclinical models | Gastrointestinal cancers; breast cancer |
| Cisplatin | DNA cross-linking agent | Potent cytotoxicity; broad spectrum of activity | Significant toxicity profile; resistance development | Combination therapy with pemetrexed for enhanced efficacy |
| Nivolumab (Opdivo) | Immune checkpoint inhibitor (anti-PD-1) | Different mechanism; potential for durable responses | Specific immune-related adverse events; response rate approximately 55% | Multiple cancers including NSCLC; melanoma; renal cell carcinoma |
When compared to alternative treatment approaches, pemetrexed demonstrates distinct characteristics. Relative to immune checkpoint inhibitors like nivolumab, which has a reported 55% positive effect rating based on user reviews but also significant side effect concerns, pemetrexed offers a more predictable chemotherapy-based approach with generally manageable toxicity when properly supplemented with folic acid and vitamin B12. [4] The differential efficacy based on genetic context, however, suggests that pemetrexed may be most advantageous in selected patient populations, particularly those with non-squamous NSCLC without KRAS mutations.
The combination potential of pemetrexed represents another significant advantage. Studies consistently demonstrate additive to synergistic interactions when pemetrexed is combined with cisplatin across multiple cancer models, including gastric cancer and NSCLC. [3] [5] This synergistic interaction provides the rational basis for its primary clinical application in combination regimens rather than as monotherapy for initial treatment.
Standardized cell culture conditions are essential for reproducible assessment of pemetrexed cytotoxicity. Most studies utilize RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), maintained at 37°C in a humidified atmosphere containing 5% CO₂. However, researchers must exercise caution with medium selection, as some formulations (e.g., Ham's F12K) contain thymidine concentrations (~3 μM) sufficient to bypass pemetrexed-induced TS inhibition, potentially confounding results. For definitive studies, thymidine-free DMEM with dialyzed FBS is recommended to eliminate exogenous thymidine sources. [6]
Drug preparation protocols typically involve initial dissolution of pemetrexed in dimethyl sulfoxide (DMSO) to create stock solutions, followed by dilution in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-related cytotoxicity. For in vivo administration, pemetrexed is dissolved in phosphate-buffered saline or physiological saline. Stability considerations are important, as pemetrexed solutions are susceptible to oxidative degradation; antioxidant stabilization or fresh preparation is recommended. [3] [2]
Cell Viability Assessment: The WST-1 assay or MTT tetrazolium reduction assays are widely employed to quantify pemetrexed cytotoxicity. These methods measure mitochondrial activity in viable cells following 72-hour drug exposure. Typical protocols seed 4×10³ cells/well in 96-well plates, expose to pemetrexed concentration gradients (typically 0.1 nM to 50 μM), incubate for 72 hours, then add WST-1/MTT reagent for 2-4 hours before absorbance measurement at 450 nm. IC₅₀ values are calculated from dose-response curves generated using six replicates per concentration. [1] [3]
Apoptosis Detection: Multiple complementary methods assess pemetrexed-induced programmed cell death:
Cell Cycle Analysis: Flow cytometric evaluation of DNA content using propidium iodide staining identifies pemetrexed-induced cell cycle perturbations. Studies consistently demonstrate G1 phase arrest in responsive cell lines (e.g., PC9), with some models showing S-phase accumulation depending on genetic background. [1] [6]
Western immunoblotting represents a cornerstone technique for elucidating pemetrexed's molecular mechanisms. Standard protocols involve protein extraction using M-PER mammalian protein extraction reagent supplemented with protease and phosphatase inhibitors, separation by SDS-PAGE (40 μg total protein), transfer to PVDF membranes, and probing with specific primary antibodies overnight at 4°C. Key targets include apoptotic regulators (Bcl-2, Bax, cytochrome c), death receptor pathway components (Fas/FasL, DR4/TRAIL, FADD), caspase family members, MAPK pathway elements (KRAS, RAF, MEK, ERK), autophagy markers (LC3-I/II), and senescence indicators (β-galactosidase). [1] [5]
Functional assays provide additional mechanistic insights:
Pemetrexed induces programmed cell death through engagement of both intrinsic and extrinsic apoptotic pathways. In sensitive models like PC9 NSCLC cells (EGFR exon 19 deletion), treatment triggers the mitochondrial (intrinsic) pathway characterized by reactive oxygen species (ROS) generation, mitochondrial membrane potential dissipation, decreased Bcl-2 expression, increased Bax expression, and cytochrome c release into the cytosol. These events culminate in activation of the apoptosome complex and subsequent caspase-9 initiation of the caspase cascade. [1]
Concurrently, pemetrexed activates the extrinsic apoptotic pathway through upregulation of death receptor components including Fas/FasL and DR4/TRAIL, with associated increases in Fas-associated protein with death domain (FADD) expression. This leads to caspase-8 activation, which both directly processes executioner caspases and amplifies the mitochondrial pathway through Bid cleavage to truncated Bid (tBid). Both pathways converge on caspase-3 activation and PARP proteolysis, executing the apoptotic program. [1]
Figure 1: Molecular Mechanisms of Pemetrexed-Induced Apoptosis
Pemetrexed treatment consistently induces G1 phase cell cycle arrest in responsive models, as demonstrated in PC9 cells where the effect was dose-dependent. [1] This arrest involves p53-mediated pathways in p53-competent cells and reflects the DNA damage response triggered by nucleotide pool imbalances and subsequent replication stress. The cyclin-dependent kinase inhibitors p21 and p27 play crucial roles in mediating this arrest by binding to cyclin-Cdk complexes and impeding their catalytic activity. [1]
Interestingly, pemetrexed's impact on cellular senescence appears context-dependent. In KRAS-mutant A549 cells, pemetrexed monotherapy actually increased senescence-associated β-galactosidase expression, suggesting induction of treatment-induced senescence rather than apoptotic death. [5] This differential response highlights how genetic background can fundamentally alter pemetrexed's cellular outcome, with implications for treatment efficacy and potential resistance mechanisms.
Beyond classical apoptosis, pemetrexed can engage additional cell death pathways under specific conditions:
Autophagy Induction: Combination therapy with cisplatin and pemetrexed in A549 cells significantly increased conversion of LC3-I to LC3-II, indicating autophagy induction. This process appeared regulated by both AKT/mTOR and AMPK/mTOR signaling pathways. The functional consequence of autophagy in this context remains complex, potentially serving as either a cell survival mechanism or alternative cell death pathway. [5]
Ribonucleotide Misincorporation: Emerging evidence suggests that pemetrexed cytotoxicity may partially result from ribonucleotide misincorporation into DNA due to dTTP depletion, contrary to the traditional model focusing exclusively on uracil misincorporation. This mechanism would generate significant DNA replication stress and potentially explain the robust DNA damage response observed following treatment. [6]
The combination of pemetrexed with cisplatin represents a standard first-line approach for non-squamous NSCLC and malignant pleural mesothelioma, supported by robust preclinical evidence. In gastric cancer models, this combination demonstrated additive to synergistic interactions across multiple cell lines when evaluated using the isobologram method. [3] Interestingly, the efficacy of this combination appears influenced by genetic context, with KRAS-mutant A549 cells showing distinct response patterns compared to single-agent treatments. [5]
In A549 (KRAS-mutant) cells, the combination therapy induced an intermediate cytotoxic effect between cisplatin monotherapy (most effective) and pemetrexed monotherapy (least effective). [5] This suggests that in certain genetic contexts, the combination may not fully recapitulate the potency of cisplatin alone, possibly due to cell cycle effects or other pharmacological interactions. The combination was particularly effective at eliminating cellular senescence compared to pemetrexed monotherapy, which actually increased senescence in this model. [5]
Histone deacetylase inhibitors (HDACi) represent promising combination partners for pemetrexed, with the sequence of administration critically influencing outcomes. When the HDACi MS275 (Entinostat) was administered following pemetrexed pretreatment, it significantly enhanced pemetrexed sensitivity in A549 cells. [6] Conversely, MS275 administration before pemetrexed actually reduced pemetrexed sensitivity, highlighting the importance of treatment sequencing. [6]
The mechanistic basis for HDACi enhancement appears related to DNA repair pathway modulation rather than the initially hypothesized uracil excision mechanism. HDAC inhibition promotes proteasomal degradation of UNG2, the major nuclear uracil-DNA glycosylase, but surprisingly, CRISPR/Cas9 knockout of UNG did not affect pemetrexed sensitivity. [6] This suggests that HDACi likely exacerbate pemetrexed cytotoxicity by inhibiting error-free repair of misincorporated ribonucleotides in DNA rather than through manipulation of uracil excision pathways.
Figure 2: Sequence-Dependent Interaction Between Pemetrexed and HDAC Inhibitors
Despite pemetrexed's multi-targeted approach, resistance inevitably develops through diverse mechanisms. Understanding these pathways is crucial for developing strategies to overcome treatment resistance.
Target Enzyme Expression: While intuitively one might expect thymidylate synthase (TS) expression levels to inversely correlate with pemetrexed sensitivity, studies in gastric cancer cell lines revealed no significant association between TS, RFC1, or FPGS protein expression and pemetrexed chemosensitivity. [3] This contrasts with traditional antifolates like 5-FU, where TS expression strongly predicts response, suggesting that pemetrexed's multi-target nature may buffer against resistance through single enzyme alterations.
Transport and Polyglutamation: Pemetrexed requires functional RFC1 transport and FPGS-mediated polyglutamation for optimal activity. However, in non-selected gastric cancer cell lines, neither RFC1 nor FPGS expression significantly predicted pemetrexed sensitivity. [3] This again highlights important differences from traditional antifolates like methotrexate, where transport and polyglutamation defects frequently mediate resistance.
Genetic Context: EGFR and KRAS mutation status significantly influence pemetrexed response. EGFR-mutant models (e.g., PC9 with exon 19 deletion) demonstrate pronounced sensitivity with clear apoptotic induction, while KRAS-mutant models (e.g., A549) show relative resistance. [1] [5] This genetic stratification may help identify patient populations most likely to benefit from pemetrexed-based therapy.
DNA Repair Pathway Alterations: Several DNA repair proteins have been associated with pemetrexed resistance, including ERCC1, CHEK1, MSH2, and XRCC5. [6] Enhanced DNA repair capacity may allow tumor cells to survive the replication stress and DNA damage induced by pemetrexed treatment.
Metabolic Bypass Mechanisms: The ability of exogenous thymidine to completely rescue cells from pemetrexed cytotoxicity demonstrates the critical importance of dTTP depletion in its mechanism. [6] Tumors with access to alternative thymidine sources (e.g., through salvage pathway upregulation) may demonstrate inherent resistance.
Altered Cell Cycle Regulation: Cell line models have shown that agents inducing G1/S cell cycle arrest (like HDACi MS275) when administered before pemetrexed can protect cells from cytotoxicity by preventing S-phase entry, where pemetrexed exerts its primary effects. [6] This suggests that cell cycle position at treatment initiation may significantly influence resistance development.
This compound represents a distinct class of multitargeted antifolate agents with demonstrated preclinical activity across various cancer models, though with significant variability based on genetic context and cellular background. Its multi-enzyme targeting strategy provides theoretical advantages over single-target agents, potentially delaying resistance development, though clinical resistance remains inevitable. The well-characterized activation of both intrinsic and extrinsic apoptotic pathways in responsive models provides a strong mechanistic foundation for its anticancer effects, while emerging evidence suggests additional cytotoxic mechanisms through ribonucleotide misincorporation may contribute to its efficacy.
| Cancer Cell Line / Model | Pemetrexed Concentration | Exposure Time | Bcl-2 Expression | Bax Expression | Key Apoptotic Effects | Citation |
|---|---|---|---|---|---|---|
| NSCLC (PC9 cells) [1] [2] | Dose-dependent | 72 hours | Decreased [1] [2] | Increased [1] [2] | Mitochondrial Membrane Potential; ↑ Cytochrome c release; ↑ Caspase-3/9 activity [1] [2] | |
| NSCLC (A549 cells) [3] [4] | 10 µg/mL | 24 hours | Decreased (mRNA & protein) [3] [4] | Increased (mRNA & protein) [3] [4] | Inhibition of PI3K/AKT/mTOR pathway [3] [4] | |
| Esophageal Squamous Cell Carcinoma (ESCC) [5] | 0, 2.5, 5, 10 µM | 36 hours | Not directly measured | Not directly measured | ↑ NOXA protein; ↓ Mcl-1 protein; Activation of intrinsic apoptosis [5] |
The table shows that pemetrexed's effect on the Bcl-2/Bax ratio is a consistent mechanism across different cancer types.
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.
For NSCLC (PC9 cells) Study [1] [2]:
For NSCLC (A549 cells) Study [3] [4]:
Pemetrexed induces apoptosis through multiple interconnected pathways, with the Bcl-2 family proteins acting as a central control point. The following diagram synthesizes the key mechanisms reported across the studies [1] [5] [3]:
The diagram shows that pemetrexed triggers apoptosis via both direct DNA synthesis inhibition and downstream signaling events. Key steps include downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1), upregulation of pro-apoptotic Bax, and loss of mitochondrial membrane integrity, culminating in caspase activation [1] [5] [3].
The following table summarizes the key experimental findings from research on PC9 cells (an EGFR exon 19 deletion-mutated human NSCLC cell line) treated with Pemetrexed.
| Caspase | Activation Status | Role / Pathway | Key Supporting Molecular Events |
|---|---|---|---|
| Caspase-8 | Activated [1] | Initiator; Extrinsic Pathway | Increased expression of Fas/FasL, DR4/TRAIL, and FADD [1]. |
| Caspase-9 | Activated [1] | Initiator; Intrinsic Pathway | Decreased Bcl-2, increased Bax, loss of Mitochondrial Membrane Potential (MMP), and cytochrome c release [1]. |
| Caspase-3 | Activated [1] | Executioner | Cleavage and proteolysis of PARP [1]. |
The methodology below, based on the research, provides a reliable protocol for validating caspase activation via Western blotting [1] [2].
1. Cell Line and Culture:
2. Drug Treatment:
3. Protein Extraction and Quantification:
4. Western Blotting:
The diagram below illustrates the sequence of molecular events triggered by Pemetrexed, leading to caspase activation and apoptosis.
The quality of Pemetrexed Disodium Heptahydrate is controlled by monitoring various impurities formed during synthesis and storage. The table below summarizes the key known impurities and their characteristics based on pharmacopeial standards and research studies.
| Impurity Name/Identifier | Chemical Nature / Origin | Classification | Reported Level (HPLC) | Control Strategy |
|---|---|---|---|---|
| N-Methyl Impurity (Impurity A) [1] | Alkylation product at N1-nitrogen of pyrrolopyrimidine | Process-related | 0.05% - 0.5% | Identify, qualify, and control per ICH guidelines [1]. |
| Dimer Impurity (Impurity B & C) [1] | Diastereoisomeric mixture of a dimer | Process-related | 0.05% - 0.5% | Identify, qualify, and control per ICH guidelines [1]. |
| γ-Dipeptide Impurity (Impurity D) [1] | Triacid resulting from condensation with α-ethyl L-glutamate | Process-related | 0.05% - 0.5% | Identify, qualify, and control per ICH guidelines [1]. |
| Enantiomeric Impurity (Impurity E) [1] | D-enantiomer of Pemetrexed | Process-related | Not Specified | Detectable by chiral HPLC methods [1]. |
| N,N-Dimethylformamidine Impurity [1] | Formamidine adduct from reaction with DMF | Process-related | 0.05% - 0.5% | Controlled by limiting DMF use in process [1]. |
| α-Dipeptide Impurity [1] | Structural isomer related to dipeptide formation | Process-related | 0.05% - 0.5% | Identify, qualify, and control per ICH guidelines [1]. |
| Major Degradation Products [2] | Products of oxidation and hydrolysis (e.g., des-glutamate) | Degradation-related | Not Specified | Control via stability-indicating methods and proper packaging (e.g., nitrogen overlay) [2]. |
A robust analytical method is essential for accurate purity specification. The following workflow outlines a stability-indicating reversed-phase HPLC method, which is considered the standard for monitoring Pemetrexed and its impurities [2].
For a complete control strategy, it is necessary to characterize the structure of impurities. The following protocols are derived from research on synthesizing and identifying Pemetrexed impurities.
1. Synthesis and Isolation of Process Impurities
2. Structural Elucidation of Impurities and Degradation Products Once isolated, impurities and degradation products are characterized using spectroscopic and spectrometric techniques.
| Product Name | Category / Grade | Key Features & Applications | Primary Source / Traceability | Packaging & Form | Storage Conditions |
|---|---|---|---|---|---|
| European Pharmacopoeia Reference Standard [1] | Pharmaceutical Primary Standard | Intended for use in laboratory tests as prescribed in the European Pharmacopoeia; definitive benchmark for quality control. | European Pharmacopoeia (EDQM) [1] | Supplied as specified by the EP [1] | 2-8°C [1] |
| Pharmaceutical Secondary Standard [2] | Certified Reference Material (CRM), Pharmaceutical Secondary Standard | For quality control; convenient, cost-effective alternative for preparing in-house working standards. [2] | Traceable to Ph. Eur. Y0001539 [2] | pkg of 500 mg, neat (pure substance) [2] | 2-8°C [2] |
| Research Grade Compound [3] | High-Purity Reagent (99.90%) | For non-clinical research use only; inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and GARFT. [3] | Not specified (for research only) | Various sizes (e.g., 50 mg, 100 mg), solid [3] | 4°C, sealed, away from moisture [3] |
For a comprehensive characterization, understanding the potential impurities in pemetrexed is crucial. A scientific study provides detailed insights into this area [4].
Mechanism of Action: Pemetrexed is an antifolate antineoplastic agent. Its antitumor activity comes from disrupting folate-dependent metabolic processes essential for cell replication. It inhibits three key enzymes used in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [4]. The pentaglutamate form of pemetrexed is particularly potent, with Ki values of 1.3 nM for TS, 7.2 nM for DHFR, and 65 nM for GARFT [3]. The following diagram illustrates this multi-enzyme inhibition mechanism.
Identified Impurities and Synthesis: The study identified and synthesized six process-related impurities that can form during the production of pemetrexed disodium [4]. The structures of these impurities were confirmed using techniques like 2D NMR and mass spectrometry. Four of them are officially documented in the European Pharmacopoeia as Impurities A, B, C, D, and E [4]. The table below lists these impurities.
| Impurity Name | Type / Source |
|---|---|
| N-Methyl Impurity (Impurity A) [4] | Formed during condensation reaction, likely from a methylating agent [4]. |
| N,N-Dimethylformamidine Impurity [4] | Formed when the condensation reaction is performed in DMF solvent [4]. |
| Enantiomeric Impurity (R)-1 (Impurity E) [4] | The D-enantiomer of pemetrexed, can arise from trace D-enantiomer in starting material [4]. |
| γ-Dipeptide Impurity (Impurity D) [4] | Results from the presence of α-ethyl L-glutamate in the starting diethyl L-glutamate [4]. |
| α-Dipeptide Impurity [4] | - |
| Dimer Impurity (Impurity B and C) [4] | Diastereoisomeric mixture [4]. |
Your choice of reference standard should align with the specific goals and regulatory requirements of your work:
For researchers, the core strategy for ensuring drug quality involves controlling impurities using validated analytical methods. The following table summarizes key information on analytical procedures and physicochemical properties from the search results.
| Aspect | Key Information | Source / Methodology |
|---|---|---|
| Impurity Control | HPLC-UV methods developed for determination of impurities in drug substance and product [1] | Stability-indicating HPLC-UV; UV detection at 250 nm; columns: octadecylsilyl silica gel or base-deactivated octylsilyl silica gel [1] [2] |
| Response Factor (RRF) Determination | UV relative response factors performed using UV detection in tandem with Charged Aerosol Detection (CAD) or in combination with quantitative NMR [1] | HPLC-UV-CAD and HPLC-UV-NMR; used for impurity identity verification and response factor determination [1] |
| Degradation Pathways | Two main pathways in solution: hydrolysis of the amide linkage (low pH) and oxidation of the pyrrolopyrimidine 5-member ring [1] | Stressing studies under heat, light, oxidation, and pH 1-13 conditions [1] |
| Physicochemical Properties (BP Monograph) | Freely soluble in water; pH of 7.5-8.4 for a 56 mg/mL solution; water content: 19.5% to 22.1% [2] | Tests per European Pharmacopoeia (Ph. Eur.) monograph [2] |
Based on the search results, here are detailed methodologies for key experiments relevant to purity control.
HPLC Method for Related Substances (from BP Monograph) [2]
Determination of Relative Response Factors (RRFs) [1]
The workflow for developing a purity control strategy, as outlined in the research, can be visualized as follows. This diagram illustrates the logical flow from understanding degradation to implementing analytical control.
To provide a complete picture for your guide, here is important non-analytical context regarding pemetrexed.
The following table summarizes the key findings on how Pemetrexed affects different NSCLC cell lines.
| Cell Line | Genetic Profile | Observed Primary Effect of Pemetrexed | Key Molecular Changes |
|---|
| PC9 | EGFR exon 19 deletion | Induces Apoptosis [1] [2] | - ↑ Reactive Oxygen Species (ROS) [1]
To help you interpret the data, here are the core methodologies used in the cited studies.
The diagrams below illustrate the key molecular pathways involved in Pemetrexed's action and the development of resistance.
Diagram 1: Pemetrexed-Induced Intrinsic Apoptosis in PC9 Cells. Pemetrexed triggers cell death by increasing reactive oxygen species (ROS) and disrupting mitochondrial function, leading to the activation of executioner caspases [1].
Diagram 2: Key Mechanisms of Pemetrexed Resistance. Resistance arises from reduced drug import, target upregulation, and alternative survival pathway activation, which can also confer cross-resistance to other drugs like EGFR-TKIs [4] [3].
The table below summarizes the key findings from studies comparing the effects of pemetrexed and cisplatin, used as monotherapies or in combination, on KRAS-mutant A549 non-small cell lung cancer (NSCLC) cells after a 72-hour treatment [1].
| Treatment | Relative Cell Viability | Relative ROS Generation | Primary Mechanism in A549 Cells |
|---|---|---|---|
| Pemetrexed Monotherapy | Minimal reduction | Lowest induction | Induces cellular senescence [1] |
| Cisplatin Monotherapy | Greatest reduction | Highest induction | Triggers significant apoptosis and ROS-mediated DNA damage [1] |
| Cisplatin + Pemetrexed Combination | Intermediate reduction | Intermediate induction | Primarily induces autophagy; is the primary eliminator of cellular senescence [1] |
This comparative data highlights that the generation of ROS and subsequent cytotoxic effects are highly dependent on the drug and cellular context. In this specific model, cisplatin is a more potent inducer of ROS and apoptosis than pemetrexed.
The following are the key methodologies used in the comparative studies to assess ROS generation and anticancer activity.
While its ROS induction may be context-dependent, pemetrexed has a well-defined primary mechanism and activates specific apoptotic pathways, which can be measured with standardized assays.
The diagram below illustrates the established sequence of experimental protocols for investigating pemetrexed's mechanisms, including ROS generation.
| Aspect | Description |
|---|---|
| Mechanism of Action | Multi-targeted antifolate antimetabolite; inhibits folate-dependent enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT) [1] [2]. |
| Intracellular Activation | Acts as a prodrug; rapidly metabolized intracellularly to active polyglutamate forms by the enzyme folylpolyglutamate synthase (FPGS) [1] [2]. |
| Primary Elimination Route | Predominantly renal excretion, with 70-90% of the administered dose recovered as unchanged drug in urine [2] [3]. |
| Systemic Metabolism | Not metabolized to a significant extent in the liver; minimal hepatic involvement [2]. |
| Transport | Substrate for Organic Anion Transporter 3 (OAT3), facilitating renal elimination [2]. |
While human systemic metabolism is minimal, research indicates that the gut microbiota and its metabolites can be significantly altered by pemetrexed-based chemotherapy, which may indirectly influence drug efficacy and toxicity [4] [5].
The diagram below illustrates this interaction and pemetrexed's core mechanism of action.
The table below summarizes the key experimental findings from two studies that investigated the effects of pemetrexed on different NSCLC cell lines.
| Cell Line / Model | PC9 (EGFR exon 19 deletion) [1] [2] | A549 [3] |
|---|---|---|
| Primary Effect | Apoptosis and G1 phase arrest [1] [2] | G1 phase arrest and Apoptosis [3] |
| Apoptosis Pathway | Both Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) pathways [1] [2] | Through inhibition of the Akt pathway [3] |
| Key Molecular Changes in Apoptosis | - ↑ Bax/Bcl-2 ratio
The following workflow and details are based on the methodologies used in the research articles to validate G1 phase arrest and apoptosis [2].
Detailed Methodology:
Cell Culture and Treatment:
Cell Harvesting:
Staining for Flow Cytometry:
Data Acquisition and Analysis:
The diagram below illustrates the complex molecular mechanisms by which pemetrexed triggers programmed cell death in PC9 cells, as revealed by the research [1] [2].